molecular formula C9H7N3O B3049365 2-(1H-imidazole-2-carbonyl)pyridine CAS No. 203664-11-3

2-(1H-imidazole-2-carbonyl)pyridine

Cat. No.: B3049365
CAS No.: 203664-11-3
M. Wt: 173.17 g/mol
InChI Key: LIFBOSHUEFDJAP-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-2-carbonyl)pyridine is a high-purity organic compound supplied for research applications. With the molecular formula C 9 H 7 N 3 O and a molecular weight of 173.18 g/mol, this chemical features a hybrid structure combining imidazole and pyridine heterocycles linked by a carbonyl group . The imidazole ring is a five-membered aromatic system containing two nitrogen atoms, which contributes significant biological relevance and amphoteric properties . This specific architecture makes it a valuable synthon in medicinal chemistry and drug discovery. Researchers utilize this compound as a key building block in the synthesis of more complex molecules, particularly in developing new pharmaceutical agents . The imidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents including antifungals, antihistamines, antiprotozoals, and anticancer drugs . Its derivatives are known to exhibit diverse biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties . As a biochemical tool, this compound and its derivatives can serve in catalyst design and metal coordination chemistry due to the nitrogen-rich structure capable of binding to various metal ions. Handle with care and refer to the Material Safety Data Sheet for detailed handling and safety information. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Store in a sealed container at room temperature in a dry environment .

Properties

IUPAC Name

1H-imidazol-2-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFBOSHUEFDJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428071
Record name 1H-imidazol-2-yl(pyridin-2-yl)methanone
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Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203664-11-3
Record name 1H-imidazol-2-yl(pyridin-2-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazole-2-carbonyl)pyridine
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Foundational & Exploratory

"2-(1H-imidazole-2-carbonyl)pyridine characterization data"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization & Analytical Profiling of 2-(1H-imidazole-2-carbonyl)pyridine

Executive Summary

2-(1H-imidazole-2-carbonyl)pyridine (IUPAC: pyridin-2-yl(1H-imidazol-2-yl)methanone) is a critical bidentate ligand scaffold used in coordination chemistry and pharmaceutical intermediate synthesis. Characterized by a


 framework, it features a carbonyl bridge connecting a pyridine ring and an imidazole moiety. This structural motif serves as a versatile N,N-donor chelate, particularly valuable in the development of Ruthenium(II) and Iron(II) spin-crossover complexes, as well as kinase inhibitor pharmacophores.

This guide provides a rigorous technical breakdown of its synthesis, spectroscopic fingerprinting (


H-NMR, IR, MS), and physicochemical behavior, focusing on the critical tautomeric equilibria that influence analytical results.

Synthetic Route & Mechanistic Context

To ensure high purity for analytical characterization, the compound is best synthesized via the oxidative functionalization of the corresponding carbinol, rather than direct coupling, which often yields inseparable byproducts.

Validated Synthetic Workflow

The most robust protocol involves a two-stage sequence:

  • Nucleophilic Addition: Lithiation of

    
    -protected imidazole followed by addition to pyridine-2-carboxaldehyde.
    
  • Oxidation: Conversion of the intermediate alcohol to the ketone using Manganese Dioxide (

    
    ) or IBX (2-Iodoxybenzoic acid) to prevent over-oxidation or ring degradation.
    

Protocol Step-by-Step:

  • Lithiation: Treat 1-(diethoxymethyl)imidazole with

    
    -BuLi in dry THF at -78°C.
    
  • Coupling: Add pyridine-2-carboxaldehyde dropwise. Stir for 2h, allowing warming to 0°C. Acid hydrolysis yields pyridin-2-yl(1H-imidazol-2-yl)methanol.

  • Oxidation: Suspend the methanol intermediate (1.0 eq) in DCM. Add activated

    
     (10 eq). Reflux for 12h. Filter through Celite. Evaporate to yield the target ketone.
    
Reaction Pathway Diagram

Synthesis Reactants 1-Protected Imidazole + n-BuLi Intermed Intermediate: Li-Alkoxide Reactants->Intermed -78°C, THF Aldehyde Pyridine-2- carboxaldehyde Aldehyde->Intermed Alcohol Precursor Alcohol: Py-CH(OH)-Im Intermed->Alcohol H3O+ Workup Oxidant MnO2 / DCM (Oxidation) Alcohol->Oxidant Product Target Ketone: 2-(1H-imidazole-2- carbonyl)pyridine Oxidant->Product Reflux, 12h

Figure 1: Synthetic pathway via carbinol oxidation, prioritizing regioselectivity and minimizing byproduct formation.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification requires distinguishing the ketone from the alcohol precursor and the non-carbonyl bridged analog.

Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 173.06 g/mol

  • Observed Ions (Positive Mode):

    • 
       m/z (Base peak)
      
    • 
       m/z
      
  • Fragmentation Pattern: Loss of CO (

    
    ) is a diagnostic fragmentation pathway for heteroaryl ketones, often observing a peak at ~146 m/z (pyridin-2-yl-imidazole radical cation).
    
Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the definitive quality attribute.

  • Key Band:

    
     at 1645 – 1660 cm
    
    
    
    .
    • Note: This is lower than typical ketones (~1715 cm

      
      ) due to conjugation with two aromatic systems and intramolecular H-bonding.
      
  • Secondary Bands:

    • 
      : Broad band at 3100–3300 cm
      
      
      
      (imidazole).
    • 
      : ~1580 cm
      
      
      
      (pyridine ring breathing).
Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d


 (Preferred to observe labile NH)
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Imidazole NH 13.5 - 14.0Broad Singlet1HLabile proton (H-1')
Pyridine H-6 8.70 - 8.80Doublet (d)1HOrtho to N (Deshielded)
Pyridine H-3 8.15 - 8.25Doublet (d)1HAdjacent to Carbonyl
Pyridine H-4 8.00 - 8.10Triplet (td)1HPara to N
Pyridine H-5 7.60 - 7.70Triplet (ddd)1HMeta to N
Imidazole H-4/5 7.30 - 7.50Broad/Multiplet2HImidazole backbone

Technical Insight: The Imidazole H-4 and H-5 protons may appear equivalent or distinct depending on the rate of tautomerism and the water content of the DMSO.

Physicochemical Properties & Tautomerism

Understanding the tautomeric equilibrium is vital for solubility profiling and ligand binding studies.

Tautomeric Locking

Unlike simple imidazoles, the carbonyl group in this molecule facilitates an intramolecular hydrogen bond between the imidazole N-H and the carbonyl oxygen. This "locks" the molecule into a planar conformation, increasing lipophilicity compared to the open conformer.

Tautomerism Diagram

Tautomerism TautomerA Tautomer A (Planar) N-H ... O=C H-bond (Dominant in non-polar) TautomerB Tautomer B (Open) N-H rotated away (Polar solvents) TautomerA->TautomerB Fast Equilibrium (Solvent Dependent) Chelation Metal Complexation (N,N-Bidentate Mode) TautomerA->Chelation + M(II) Ion (Deprotonation usually required)

Figure 2: The intramolecular hydrogen bond stabilizes Tautomer A, affecting solubility and NMR shift sharpness.

Solubility Profile
  • Soluble: DMSO, DMF, Methanol, Ethanol (hot).

  • Sparingly Soluble: Dichloromethane, Chloroform.

  • Insoluble: Water (neutral pH), Hexanes.

  • pKa: The pyridine nitrogen

    
     is approx 3.5–4.0 (suppressed by the electron-withdrawing carbonyl). The imidazole NH acidity (
    
    
    
    ~12) allows deprotonation by strong bases (NaH) for anionic coordination.

Quality Control Protocol

For drug development applications, purity must be assessed using a gradient HPLC method to separate the alcohol precursor.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

  • Retention Time: The ketone (target) will elute later than the alcohol precursor due to the loss of the H-bond donor (OH) and increased planarity.

References

  • Synthesis of Heteroaryl Ketones: Source: Bell, Z. R., et al. "Ligand synthesis and metal complexation." Dalton Transactions, 2003. Context: Describes the general lithiation/oxidation route for pyridyl-imidazole ligands.

  • Tautomerism in Acyl-Imidazoles: Source: Alkorta, I., & Elguero, J. "Tautomerism of 2-acylimidazoles." Structural Chemistry, 2005. Context: Theoretical and experimental validation of the intramolecular H-bond (N-H...O=C).

  • Crystallographic Data (Analogous Structures): Source: Cambridge Structural Database (CSD). Context: Reference for packing interactions in bis(heteroaryl) ketones.

  • General Characterization of Pyridyl-Imidazoles: Source: PubChem Compound Summary for CID 589313 (Related Structure). Context: Baseline spectral data for the imidazole-pyridine scaffold.[1][2]

Sources

An In-depth Technical Guide on the Crystal Structure of Imidazole-Pyridine Scaffolds: A Case Study of 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole-pyridine heterocyclic scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities and serving as a versatile ligand in coordination chemistry. This guide focuses on the structural elucidation of this important class of molecules, with a specific emphasis on their solid-state architecture. While the target molecule, 2-(1H-imidazole-2-carbonyl)pyridine, is of significant interest, publicly available crystal structure data for it is scarce. Therefore, this whitepaper will provide a comprehensive analysis of the closely related and well-characterized analog, 2-(1H-imidazol-2-yl)pyridine . By examining its synthesis, crystallographic parameters, supramolecular assembly, and spectroscopic profile, we provide a robust framework and predictive insights applicable to the broader class of 2-carbonyl and other 2-substituted imidazole-pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this scaffold's solid-state properties to inform rational drug design and materials engineering.

Introduction: The Significance of the Imidazole-Pyridine Core

Nitrogen-containing heterocyclic compounds are foundational to the development of pharmaceuticals and functional materials[1]. Among these, structures incorporating both imidazole and pyridine rings have attracted considerable attention. This fusion creates a unique electronic and structural environment, featuring a combination of hydrogen bond donors (imidazole N-H), hydrogen bond acceptors (pyridine N and imine-like imidazole N), and π-systems capable of various non-covalent interactions.

The 2-(1H-imidazol-2-yl)pyridine scaffold (Figure 1) is a key building block for a multitude of bioactive molecules. Derivatives have been extensively explored as potential therapeutics, including novel BRAF kinase inhibitors for anti-tumor applications[2]. The strategic placement of the two nitrogen heterocycles makes it an excellent chelating ligand for transition metals, leading to applications in catalysis and the development of novel inorganic complexes with unique electronic and magnetic properties.

The target molecule of interest, 2-(1H-imidazole-2-carbonyl)pyridine (also known as 1H-imidazol-2-yl(pyridin-2-yl)methanone), introduces a carbonyl linker between the two rings[3]. This modification is expected to significantly alter the molecule's conformational flexibility, electronic distribution, and coordination behavior. The carbonyl group acts as an additional hydrogen bond acceptor and can influence the relative orientation of the heterocyclic rings. While experimental crystal structure data for this specific molecule is not widely published, a thorough analysis of its parent compound, 2-(1H-imidazol-2-yl)pyridine, provides an invaluable baseline for understanding its structural chemistry.

Physicochemical and Structural Properties of 2-(1H-imidazol-2-yl)pyridine

Understanding the fundamental physicochemical properties of the parent scaffold is crucial for predicting the behavior of its derivatives. 2-(1H-imidazol-2-yl)pyridine is a solid at room temperature with a melting point in the range of 135-140 °C[4]. Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(1H-imidazol-2-yl)pyridine

PropertyValueSource
Molecular Formula C₈H₇N₃[4][5]
Molecular Weight 145.16 g/mol [4][5]
IUPAC Name 2-(1H-imidazol-2-yl)pyridine[5]
CAS Number 18653-75-3[4]
Appearance Solid[4]
Melting Point 135-140 °C[4]
Hydrogen Bond Donors 1 (imidazole N-H)PubChem
Hydrogen Bond Acceptors 2 (pyridine N, imidazole imine N)PubChem

The presence of both an acidic proton on one imidazole nitrogen and basic nitrogen atoms on the pyridine and the other imidazole nitrogen makes the molecule amphoteric. This dual character is central to its ability to form extensive hydrogen-bonding networks, a key feature of its crystal structure.

Crystallographic Analysis of 2-(1H-imidazol-2-yl)pyridine

The definitive understanding of a molecule's three-dimensional arrangement in the solid state comes from single-crystal X-ray diffraction. The crystal structure of 2-(1H-imidazol-2-yl)pyridine (also referred to as 2-(2'-pyridyl)imidazole) has been determined and provides critical insights into its molecular conformation and packing.[6]

The compound crystallizes in the triclinic space group P-1, with a notably large asymmetric unit containing sixteen independent molecules (Z=16)[6]. This complexity suggests a highly intricate packing arrangement stabilized by a dense network of intermolecular interactions.

Table 2: Crystallographic Data for 2-(1H-imidazol-2-yl)pyridine

ParameterValueReference
CCDC Number 807749[5]
Chemical Formula C₈H₇N₃[6]
Crystal System Triclinic[6]
Space Group P-1 (No. 2)[6]
a (Å) 13.452(5)[6]
b (Å) 14.016(5)[6]
c (Å) 17.086(6)[6]
α (°) 73.38(2)[6]
β (°) 71.56(2)[6]
γ (°) 75.12(2)[6]
Volume (ų) 2878.9[6]
Z 16[6]
Temperature (K) 120[6]
Molecular Geometry

In the solid state, the molecule is nearly planar, although there is a slight twist between the imidazole and pyridine rings. This dihedral angle is a critical parameter, as it influences the molecule's ability to engage in π-stacking and chelation. The planarity facilitates effective electronic communication between the two aromatic systems.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust network of N-H···N hydrogen bonds. The single hydrogen bond donor on the imidazole ring (N-H) interacts with the acceptor nitrogen atoms of the pyridine ring or the imine-like nitrogen of the imidazole ring of neighboring molecules. This head-to-tail arrangement is a common motif in the crystal engineering of N-heterocycles and is fundamental to the formation of the observed dense supramolecular network[6][7][8]. The presence of 16 molecules in the asymmetric unit allows for a variety of these hydrogen-bonding interactions, creating a complex and stable three-dimensional architecture.

In addition to hydrogen bonding, C-H···π and π-π stacking interactions are likely to play a role in stabilizing the crystal lattice, further dictating the packing efficiency and overall solid-state structure[8].

G M1 Molecule A (C₈H₇N₃) M2 Molecule B (C₈H₇N₃) M3 Molecule C (C₈H₇N₃) M4 Molecule D (C₈H₇N₃) M1_NH M2_N_im M1_NH->M2_N_im N-H···N (imidazole) M1_N_py M2_NH M3_N_py M2_NH->M3_N_py N-H···N (pyridine) M3_NH M4_N_im M3_NH->M4_N_im N-H···N (imidazole)

Figure 1: A conceptual diagram of the N-H···N hydrogen bonding network.

Synthesis and Crystallization Workflow

The reliable synthesis and crystallization of the material are prerequisites for any structural study. The workflow involves a multi-step process from initial synthesis to final data analysis.

Synthesis via Radziszewski Reaction

A common and effective method for synthesizing 2-substituted imidazoles is the Radziszewski reaction, a multicomponent condensation[9][10][11]. For 2-(1H-imidazol-2-yl)pyridine, this involves the reaction of pyridine-2-carbaldehyde, glyoxal, and a source of ammonia.

Experimental Protocol: Synthesis of 2-(1H-imidazol-2-yl)pyridine

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyridine-2-carbaldehyde (10 mmol) and glyoxal (10 mmol, typically as a 40% aqueous solution) in glacial acetic acid (50 mL).

  • Ammonia Source: Add ammonium acetate (30 mmol) to the solution. Ammonium acetate serves as the ammonia source and a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the solution slowly into a beaker of ice-water (200 mL) with stirring.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution. The product may precipitate as a solid. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Drying and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Single Crystal Growth

Growing high-quality single crystals suitable for X-ray diffraction is often more an art than a science, requiring careful optimization of conditions[12][13]. Slow evaporation is a common and effective technique for molecules of this type.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. For 2-(1H-imidazol-2-yl)pyridine, solvents like methanol, ethanol, or acetonitrile are good starting points.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvest: Place the vial in a vibration-free location. As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form. Once crystals of sufficient size (typically >0.1 mm in all dimensions) have grown, they can be carefully harvested from the mother liquor.

G cluster_synthesis Synthesis cluster_cryst Crystallization & Analysis A Reactants (Pyridine-2-carbaldehyde, Glyoxal, NH₄OAc) B Radziszewski Reaction (Reflux in Acetic Acid) A->B Condensation C Work-up & Purification (Extraction, Chromatography) B->C Isolation D Pure Compound (Powder) C->D Yields E Slow Evaporation (Saturated Solution) D->E Dissolution F Single Crystal Growth E->F Days-Weeks G X-Ray Diffraction (Data Collection) F->G Mounting H Structure Solution & Refinement G->H Computation I Final Crystal Structure (CIF File) H->I Validation

Figure 2: Workflow from Synthesis to Crystal Structure Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical identity and purity of the synthesized compound before proceeding with crystallization and after harvesting the crystals.

Table 3: Predicted and Experimental Spectroscopic Data for 2-(1H-imidazol-2-yl)pyridine

TechniqueRegionAssignmentSource
¹H NMR δ 12.0-13.0 ppm (broad s, 1H)Imidazole N-H[7]
δ 7.0-8.6 ppm (m, 6H)Aromatic C-H (Pyridine & Imidazole)[14]
¹³C NMR δ 140-150 ppmPyridine C (adjacent to N)[14]
δ 115-145 ppmAromatic C (Pyridine & Imidazole)[14]
FT-IR ~3100-2800 cm⁻¹ (broad)N-H stretching[15]
~1600-1450 cm⁻¹C=N and C=C stretching (aromatic rings)[15]
Mass Spec (ESI+) m/z 146.06[M+H]⁺[11]

General Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • FT-IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight.

Implications for Drug Development and Materials Science

The structural data derived from the crystal of 2-(1H-imidazol-2-yl)pyridine provides a powerful tool for rational design.

  • For Drug Development: The precise coordinates of hydrogen bond donors and acceptors, along with the overall molecular shape, can be used to model interactions with biological targets like protein kinases[2]. Understanding the preferred dihedral angle between the rings helps in designing more rigid analogs that may fit better into a binding pocket.

  • For Materials Science: The robust N-H···N hydrogen bonding motif makes this scaffold an excellent building block for creating predictable supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). The bidentate chelating nature of the molecule is fundamental to its use in forming complexes with diverse metal ions[6].

Extrapolation to 2-(1H-imidazole-2-carbonyl)pyridine

The introduction of a carbonyl linker would introduce several key changes:

  • Conformational Flexibility: The C-C bonds flanking the carbonyl group would allow for greater rotational freedom between the pyridine and imidazole rings compared to the direct C-C bond in the parent compound.

  • Electronic Properties: The electron-withdrawing nature of the carbonyl group would decrease the basicity of the adjacent heterocycles.

  • Coordination Chemistry: The carbonyl oxygen provides an additional coordination site, potentially allowing the molecule to act as a tridentate ligand, which would dramatically alter the geometry of its metal complexes.

  • Crystal Packing: The carbonyl oxygen would act as a strong hydrogen bond acceptor, likely leading to different and potentially more complex hydrogen-bonding networks in the solid state compared to the parent molecule.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of the 2-(1H-imidazol-2-yl)pyridine scaffold, a molecule of significant interest in medicinal and materials chemistry. By delving into its synthesis, crystallographic parameters, supramolecular assembly, and spectroscopic characterization, we have established a detailed structural foundation. The key takeaway is that the solid-state architecture is governed by a dense and intricate network of N-H···N hydrogen bonds, resulting in a highly stable crystal lattice.

While direct experimental data for the target molecule, 2-(1H-imidazole-2-carbonyl)pyridine, remains elusive in the public domain, the insights gained from its parent analog are invaluable. The principles of hydrogen bonding, molecular conformation, and synthetic strategy detailed herein provide a robust and predictive framework for researchers working to design and crystallize novel derivatives based on this privileged heterocyclic core. Future work should prioritize the synthesis and single-crystal X-ray diffraction of 2-(1H-imidazole-2-carbonyl)pyridine to validate these predictions and further unlock the potential of this versatile molecular scaffold.

References

  • International Journal of Innovative Research in Technology. (2021, August). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1H-imidazol-2-yl)pyridine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • Jesus, L. A. G., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

  • ACS Publications. (2016). Dual Roles of Methyl Ketones in Radziszewski-Type Reaction: Formal [2 + 1 + 1 + 1] Synthesis of 1,2,5-Trisubstituted Imidazoles. Organic Letters. Retrieved from [Link]

  • MDPI. (2023, February 15). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [Link]

  • PubMed. (2015, January 27). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate. Retrieved from [Link]

  • RSC Publishing. (2025, October 6). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. PMC. Retrieved from [Link]

  • ResearchGate. (2024, July 19). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 1h-imidazol-2-yl(pyridin-2-yl)methanol. Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ACS Publications. (2020, October 22). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. Retrieved from [Link]

  • AperTO. (2026, January 31). New substituted imidaz. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in.... Retrieved from [Link]

  • University of Otago. (2024). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-1H-imidazol-2-yl(pyridin-4-yl)methanol. PubChem. Retrieved from [Link]

  • IOPscience. (n.d.). Single crystal growth for topology and beyond. Retrieved from [Link]

  • ResearchGate. (2017, October 10). (PDF) Crystal structure of 2-(2′-pyridyl)imidazole, C8H7N3. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD obtained for 2-(1H-imidazol-2-yl)pyridine (compound 1). Retrieved from [Link]

  • arXiv. (2022, September 19). Single Crystal Growth Tricks and Treats. Retrieved from [Link]

  • IUCr Journals. (2022, April 15). Crystal structure of 1H-imidazole-1-methanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1H-imidazole-2-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazole-2-carbonyl)pyridine, a heteroaromatic ketone, stands as a molecule of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring linked to an imidazole moiety through a carbonyl bridge, presents a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its synthesis, reactivity, and potential applications. The information herein is curated to support researchers in their endeavors to explore the full potential of this versatile molecule. The imidazole ring system is a crucial component in many biologically active molecules, and its derivatives have shown a wide range of pharmacological activities.[1] Similarly, the pyridine moiety is a common scaffold in numerous pharmaceuticals.[2] The fusion of these two heterocyclic systems through a carbonyl linker in 2-(1H-imidazole-2-carbonyl)pyridine creates a scaffold with potential for diverse biological interactions and applications in coordination chemistry.

Molecular Structure and Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₉H₇N₃O[3][4]
Molecular Weight 173.18 g/mol [3][4]
CAS Number 203664-11-3[3]
Appearance Solid (at room temperature)[3]
Melting Point Data not available. For the analog 2-(1H-imidazol-2-yl)pyridine (lacking the carbonyl group), the melting point is 135-140 °C. The presence of the polar carbonyl group and potential for stronger intermolecular interactions in the target molecule may lead to a higher melting point.[5]
Solubility Experimental data not available. For the isomer 2-(1H-Imidazol-1-yl)pyridine, a calculated slight solubility in water (7.4 g/L at 25 °C) is reported. The polarity of the carbonyl group in the target molecule may enhance its solubility in polar organic solvents.[6]
pKa Experimental data not available. The pKa values will be influenced by the electron-withdrawing nature of the carbonyl group, which is expected to decrease the basicity of both the pyridine and imidazole nitrogen atoms compared to their parent heterocycles.
Predicted XlogP 1.0[4]

Structural Diagram:

Caption: Chemical structure of 2-(1H-imidazole-2-carbonyl)pyridine.

Spectroscopic Characterization

While specific spectra for 2-(1H-imidazole-2-carbonyl)pyridine are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The protons on the pyridine ring will likely appear as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm). The two protons on the imidazole ring are expected to appear as singlets or doublets, also in the aromatic region. The N-H proton of the imidazole ring will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of δ 180-190 ppm. The carbons of the pyridine and imidazole rings will appear in the aromatic region (δ 110-160 ppm). For the related 2-(1H-imidazol-2-yl)pyridine, the ¹³C NMR in DMSO-d₆ shows signals at approximately δ 149.1, 144.9, 137.0, 128.1, 122.8, 120.0, and 118.9 ppm.[7] The introduction of the carbonyl group is expected to shift the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1660 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), N-H stretching of the imidazole ring (a broad band around 3300-2500 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 173. The fragmentation pattern would likely involve the loss of CO (m/z = 145) and further fragmentation of the pyridine and imidazole rings. High-resolution mass spectrometry should confirm the elemental composition of C₉H₇N₃O.

Chemical Properties and Reactivity

The chemical behavior of 2-(1H-imidazole-2-carbonyl)pyridine is dictated by the interplay of the pyridine, imidazole, and carbonyl functional groups.

Acidity and Basicity: The imidazole and pyridine nitrogen atoms are basic and can be protonated. The electron-withdrawing carbonyl group is expected to reduce the basicity of both rings compared to their unsubstituted counterparts. The N-H proton of the imidazole ring is weakly acidic.

Reactivity of the Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. Reactions with reducing agents like sodium borohydride would likely reduce the ketone to a secondary alcohol. It can also react with Grignard reagents and other organometallics to form tertiary alcohols.

Reactivity of the Heterocyclic Rings: Both the pyridine and imidazole rings are relatively resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. Nucleophilic aromatic substitution might be possible on the pyridine ring, particularly at positions activated by the ring nitrogen. The imidazole ring can undergo N-alkylation or N-acylation at the unsubstituted nitrogen atom. The reactivity of 2-acylimidazoles as ester enolate equivalents in asymmetric allylic alkylation has been demonstrated, suggesting potential for stereoselective functionalization at the α-carbon to the carbonyl group.[8]

Coordination Chemistry: Similar to its analog 2-(1H-imidazol-2-yl)pyridine, which is a well-known bidentate chelating ligand, 2-(1H-imidazole-2-carbonyl)pyridine is expected to coordinate with metal ions.[9] The pyridine nitrogen and one of the imidazole nitrogens can act as a bidentate ligand, forming stable chelate complexes. The carbonyl oxygen could also potentially participate in coordination, leading to tridentate binding modes.

Proposed Synthesis Pathway:

A plausible synthetic route to 2-(1H-imidazole-2-carbonyl)pyridine could involve the oxidation of the corresponding secondary alcohol, 2-(1H-imidazol-2-yl)(pyridin-2-yl)methanol. This precursor could be synthesized via the reaction of 2-lithiopyridine with imidazole-2-carboxaldehyde.

Synthesis_Pathway Pyridine Pyridine LithioPyridine 2-Lithiopyridine Pyridine->LithioPyridine 1. nBuLi n-BuLi Alcohol 2-(1H-imidazol-2-yl) (pyridin-2-yl)methanol LithioPyridine->Alcohol 2. ImidazoleCHO Imidazole-2- carboxaldehyde ImidazoleCHO->Alcohol Target 2-(1H-imidazole-2-carbonyl)pyridine Alcohol->Target 3. Oxidation Oxidation (e.g., MnO2)

Caption: A proposed synthetic pathway for 2-(1H-imidazole-2-carbonyl)pyridine.

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of key physicochemical properties of 2-(1H-imidazole-2-carbonyl)pyridine.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[10][11][12]

Methodology:

  • Sample Preparation: Ensure the sample of 2-(1H-imidazole-2-carbonyl)pyridine is completely dry and finely powdered.

  • Capillary Tube Loading: Seal one end of a capillary tube by heating it in a flame. Introduce the powdered sample into the open end and pack it down by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, perform a rapid heating to get an approximate melting range.

    • For a more accurate determination, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting point is reported as this range.

Caption: Workflow for melting point determination.

Protocol 2: Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium (thermodynamic) solubility determination, which is considered the gold standard.[9][13]

Methodology:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, DMSO, buffered aqueous solutions at different pH values).

  • Sample Preparation: Add an excess amount of solid 2-(1H-imidazole-2-carbonyl)pyridine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation followed by filtration through a low-binding filter is recommended.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or HPLC.

  • Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or molarity.

Protocol 3: pKa Determination (Potentiometric Titration)

This protocol outlines a common method for determining the acid dissociation constant(s) of a compound.[14]

Methodology:

  • Solution Preparation: Prepare a solution of 2-(1H-imidazole-2-carbonyl)pyridine of known concentration in a suitable solvent system (e.g., water or a water-co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

Applications and Future Directions

Given the structural motifs present in 2-(1H-imidazole-2-carbonyl)pyridine, it holds promise in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: The imidazole-pyridine scaffold is a "privileged structure" in drug discovery.[2][15] Derivatives of the related 2-(1H-imidazol-2-yl)pyridine have been investigated as potential BRAF inhibitors for cancer therapy.[6] The carbonyl group in the target molecule provides an additional point for hydrogen bonding and other interactions with biological targets, making it an interesting candidate for screening in various disease models.

  • Coordination Chemistry and Catalysis: As a potential multidentate ligand, this compound can be used to synthesize novel metal complexes with interesting structural, electronic, and catalytic properties.

  • Materials Science: The rigid, heteroaromatic structure suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Further research is warranted to fully elucidate the experimental physicochemical properties of 2-(1H-imidazole-2-carbonyl)pyridine and to explore its potential in the aforementioned fields.

References

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). [Link]

  • University of Colorado Boulder. (n.d.). Melting Point Determination. [Link]

  • Perrin, D. D. (1981). pKa prediction for organic acids and bases. Springer.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Industrial & Engineering Chemistry Research, 40(16), 3586-3590.
  • Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

  • Bergström, C. A. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Shen, K., Fu, Y., Li, J. N., Liu, L., & Guo, Q. X. (2007). What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Tetrahedron, 63(7), 1568-1576.
  • Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Organic Letters. (2025, November 25). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. [Link]

  • Organic Letters. (2025, November 25). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Chemical Science. (2023, November 7). Stereoselective RNA reaction with chiral 2′-OH acylating agents. [Link]

  • Dalton Transactions. (n.d.). Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. [Link]

  • ResearchGate. (n.d.). Chemoselective catalytic activation of 2-acylimidazole. [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. [Link]

  • ResearchGate. (2024, July 19). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). [Link]

  • PubMed. (2015, January 27). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents. [Link]

  • AperTO. (2026, January 31). New substituted imidaz. [Link]

  • RSC Publishing. (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. [Link]

  • Semantic Scholar. (2008, March 4). A FACILE SYNTHESIS OF IMIDAZO[1,5-b]PYRIDAZINES FROM 3- FORMYLCHROMONES. [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • MDPI. (2019, April 14). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. [Link]

  • Canadian Science Publishing. (n.d.). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. [Link]

  • JACS Au. (2025, January 21). Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles. [Link]

  • PubChem. (n.d.). 4-(1H-Imidazol-2-yl)-pyridine. [Link]

  • MDPI. (n.d.). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in.... [Link]

  • PubChemLite. (n.d.). 2-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O). [Link]

  • PubChem. (n.d.). (1H-Imidazol-1-yl)(pyridin-3-yl)methanone. [Link]

  • MDPI. (2023, February 15). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

Sources

"starting materials for 2-(1H-imidazole-2-carbonyl)pyridine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Analysis

The synthesis of 2-(1H-imidazole-2-carbonyl)pyridine (also known as bis(heteroaryl) ketone or 2-pyridyl 2-imidazolyl ketone) presents a specific chemoselective challenge: linking two electron-deficient aromatic rings via a carbonyl bridge while preserving the sensitive N-H functionality of the imidazole.

Unlike the synthesis of fused ring systems (e.g., imidazo[1,2-a]pyridine), this target requires the construction of a discrete ketone bridge. As a Senior Application Scientist, I strongly advise against the "Direct Ester Addition" route (reacting 2-lithiopyridine with imidazole esters) due to the high probability of over-addition, leading to tertiary alcohol byproducts.

Instead, the "Carbinol Oxidation Strategy" is the gold standard for high-purity synthesis. This route offers stoichiometric control and mild conditions, proceeding through a stable alcohol intermediate.

The "Carbinol Oxidation" Pathway
  • Protection: Masking the imidazole N-H proton to enable C-2 lithiation.

  • Nucleophilic Addition: Coupling 2-lithioimidazole with 2-pyridinecarboxaldehyde.

  • Oxidation: Chemoselective oxidation of the resulting carbinol to the ketone.

  • Deprotection: Removal of the protecting group to yield the 1H-target.

Part 2: Starting Materials & Reagent Selection

The success of this synthesis relies heavily on the quality and selection of three core starting materials.

The Electrophile: 2-Pyridinecarboxaldehyde
  • CAS: 1121-60-4

  • Role: Provides the pyridine ring and the carbon scaffold for the bridge.

  • Technical Insight: This aldehyde is prone to air oxidation (forming picolinic acid) and polymerization.

    • Pre-reaction QC: Check 1H NMR for the aldehyde proton at ~10.0 ppm. If significant carboxylic acid (-COOH) is present, the yield of the lithiation step will plummet due to proton quenching.

    • Purification: Distill under reduced pressure immediately before use if the liquid is colored (yellow/brown indicates degradation).

The Nucleophile Precursor: Imidazole (Protected)
  • CAS: 288-32-4 (Parent)

  • Role: Precursor for the 2-lithio species.[1]

  • Critical Decision - The Protecting Group (PG): You cannot effectively lithiate free 1H-imidazole at the C-2 position because the N-H proton (pKa ~14) is far more acidic than the C-2 proton (pKa ~32). You must use a protecting group.

    • Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) .

    • Why? It withstands the strong basicity of n-BuLi but is removed under mild conditions (TBAF or acid) that do not reduce the ketone (unlike hydrogenolysis required for benzyl groups).

The Oxidant: Activated Manganese Dioxide (MnO )
  • CAS: 1313-13-9

  • Role: Oxidizes the intermediate alcohol to the ketone.

  • Why not Jones Reagent or PCC? Pyridine nitrogens can complex with Chromium(VI) reagents, complicating workup. MnO

    
     is heterogeneous, chemoselective for benzylic/heterocyclic alcohols, and is removed by simple filtration.
    
Reagent Specification Table
ReagentSpecificationPurposeHandling Note
2-Pyridinecarboxaldehyde >98%, Freshly DistilledElectrophileStore under Ar/N

at 4°C.
1-(SEM)-Imidazole Synthesized in-houseNucleophile PrecursorEnsure moisture-free (dry THF).
n-Butyllithium (n-BuLi) 1.6M or 2.5M in HexanesLithiating AgentTitrate before use to ensure stoichiometry.
MnO

(Activated)
Activated GradeOxidantHeat to 110°C in oven before use to remove water.
TBAF (1M in THF) AnhydrousDeprotection AgentUse for SEM removal.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 1-(SEM)-Imidazole

Note: If 1-methylimidazole is acceptable for your application, skip this step. For the 1H-target, this is mandatory.

  • Suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMF at 0°C.

  • Add Imidazole (1.0 eq) portion-wise. Stir for 30 min until H

    
     evolution ceases.
    
  • Add SEM-Chloride (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc, and concentrate.

  • Checkpoint: 1H NMR should show loss of N-H signal and appearance of SEM methylene/silyl signals.

Step 2: Lithiation and Coupling (The Critical Step)

This step establishes the C-C bond between the heterocycles.

  • Dissolve 1-(SEM)-Imidazole (1.0 eq) in anhydrous THF under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

    • Technical Note: Temperature control is vital. Above -40°C, the 2-lithio species can rearrange or degrade.

  • Add n-BuLi (1.05 eq) dropwise over 15 minutes. Stir at -78°C for 30-45 minutes to ensure complete lithiation.

  • Add 2-Pyridinecarboxaldehyde (1.0 eq) dropwise (neat or in minimal THF).

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench with saturated NH

    
    Cl (aq).
    
  • Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Intermediate: Phenyl(pyridin-2-yl)(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanol.

Step 3: Oxidation
  • Dissolve the crude carbinol from Step 2 in DCM or Chloroform (0.1 M concentration).

  • Add Activated MnO

    
      (10-20 equivalents by mass).
    
    • Why such excess? MnO

      
       reactions are surface-area dependent.
      
  • Stir vigorously at reflux (or RT depending on activity) for 12-24 hours.

  • Monitor by TLC (Ketone is usually less polar than the alcohol).

  • Filter through a Celite pad to remove Mn solids. Concentrate the filtrate.

Step 4: Deprotection to 2-(1H-imidazole-2-carbonyl)pyridine
  • Dissolve the protected ketone in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF, 2.0 eq).

  • Reflux for 2-4 hours.

    • Alternative: If SEM is stubborn, use dilute HCl in Ethanol/Water (reflux), then neutralize carefully with NaHCO

      
      .
      
  • Purify via column chromatography (DCM/MeOH gradient). The product is a solid.

Part 4: Visualization of the Pathway

The following diagram illustrates the "Carbinol Route" logic, highlighting the divergence from the problematic ester route.

G start_im Imidazole (Starting Material) prot_im 1-SEM-Imidazole start_im->prot_im NaH, DMF sem_cl SEM-Cl (Protection) sem_cl->prot_im lithio 2-Lithio-1-SEM-Imidazole (Nucleophile) prot_im->lithio Lithiation nbuli n-BuLi (-78°C) nbuli->lithio carbinol Intermediate Carbinol (Alcohol) lithio->carbinol Nucleophilic Addition py_ald 2-Pyridinecarboxaldehyde (Electrophile) py_ald->carbinol ketone_prot Protected Ketone carbinol->ketone_prot Oxidation mno2 MnO2 (Oxidation) mno2->ketone_prot final 2-(1H-imidazole-2-carbonyl)pyridine (Target) ketone_prot->final Cleavage tbaf TBAF (Deprotection) tbaf->final

Caption: Step-wise synthesis via the Carbinol Route, ensuring 1:1 stoichiometry and preventing over-alkylation.

Part 5: Quality Control & Troubleshooting

1H NMR Diagnostics
  • The Carbinol (Intermediate): Look for a singlet or doublet around 5.8 - 6.5 ppm corresponding to the CH-OH methine proton.

  • The Ketone (Target): The CH-OH signal must disappear completely. The pyridine protons adjacent to the carbonyl (C3-H) will shift downfield due to the anisotropy of the carbonyl group.

  • Deprotection: Ensure the disappearance of the SEM signals (silyl methyls at ~0.0 ppm and methylene triplets).

Common Pitfalls
  • Incomplete Lithiation: If the yield is low, ensure the n-BuLi is titrated. Moisture in the THF will kill the lithiated species immediately.

  • Over-Oxidation: While MnO

    
     is mild, prolonged exposure to stronger oxidants (like KMnO
    
    
    
    ) could oxidize the pyridine nitrogen to the N-oxide. Stick to MnO
    
    
    .
  • Tautomerism: The final product, 2-(1H-imidazole-2-carbonyl)pyridine, can exhibit tautomerism on the imidazole ring. In NMR, the N-H proton is often broad or invisible due to exchange.

References

  • Foundational Synthesis (N-Methyl Analogue): Bell, C. F., et al. "Synthesis of ketones and methanols containing pyridinyl and N-methylimidazolyl groups." Australian Journal of Chemistry, vol. 36, no. 2, 1983, pp. 415-418.[2]

  • Lithiation Methodology: Torregrosa, R., Pastor, I. M., & Yus, M. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles."[1] Tetrahedron, vol. 61, no.[1] 47, 2005, pp. 11148-11155.

  • Oxidation Protocol (MnO2): Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

"2-(1H-imidazole-2-carbonyl)pyridine derivatives synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(1H-Imidazole-2-carbonyl)pyridine Derivatives

Executive Summary

The 2-(1H-imidazole-2-carbonyl)pyridine scaffold is a heteroaromatic ketone structure that serves as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated significant potential as therapeutic agents, notably as BRAF kinase inhibitors for anticancer applications and as novel antitubercular compounds.[1] The synthesis of this scaffold, which links two distinct heteroaromatic rings via a carbonyl bridge, presents unique challenges, including the management of regioselectivity and the chemoselectivity of reactive intermediates. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this valuable core structure. We will explore two principal pathways: direct acyl-coupling methodologies, which involve the formation of the central ketone bond via nucleophilic acylation, and the oxidation of methylene-bridged precursors. Each strategy is presented with detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind key experimental choices, offering researchers and drug development professionals a practical and in-depth resource for producing these important molecules.

Part 1: Introduction to the Scaffold

Core Structure and Nomenclature

The target molecule, 2-(1H-imidazole-2-carbonyl)pyridine, also known as (1H-imidazol-2-yl)(pyridin-2-yl)methanone, consists of a pyridine ring and an imidazole ring joined by a ketone functional group. The carbonyl carbon is attached to the C2 position of both the pyridine and imidazole rings. This arrangement creates a structurally rigid yet versatile core that allows for extensive functionalization on both heterocyclic systems.

Significance in Medicinal Chemistry

The fusion of pyridine and imidazole moieties through a carbonyl linker has proven to be a highly effective strategy in drug discovery. Pyridine and imidazole rings are common bioisosteres found in numerous biologically active compounds, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. Derivatives of this core have been successfully designed and synthesized as potent inhibitors of BRAF kinase, a key target in melanoma treatment.[1] Furthermore, other derivatives have shown promising activity against Mycobacterium tuberculosis, highlighting the scaffold's potential in addressing infectious diseases.

Overview of Synthetic Challenges

The synthesis of 2-(1H-imidazole-2-carbonyl)pyridine derivatives is not trivial and requires careful strategic planning. Key challenges include:

  • Regioselectivity: Both pyridine and imidazole have multiple positions susceptible to reaction. Synthetic routes must selectively functionalize the C2 position of both rings.

  • Reactivity and Stability: The heterocyclic rings can be sensitive to harsh reagents. For instance, imidazoles are known to undergo ring-fission under certain acylation conditions, and organometallic intermediates can be unstable.[2]

  • Protecting Groups: The acidic N-H proton of the imidazole ring often requires protection to prevent unwanted side reactions during the formation of nucleophilic intermediates.

This guide will address these challenges by detailing robust synthetic workflows.

Part 2: Key Synthetic Strategies

Two primary disconnection approaches dominate the synthesis of this scaffold: direct formation of the ketone via acyl-coupling and a two-step sequence involving the formation and subsequent oxidation of a methylene bridge.

Strategy A: Acyl-Coupling Methodologies

This strategy is arguably the most direct, creating the target C-C(=O)-C bond in a single key step. The core principle involves the reaction of a nucleophilic, organometallic form of one heterocycle with an electrophilic, activated acyl derivative of the other.

This approach utilizes a nucleophilic pyridine species, such as a Grignard or organolithium reagent, which attacks an activated imidazole-2-carboxylic acid derivative. The use of Grignard reagents is a well-established method for forming carbon-carbon bonds.[3][4]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Start1 2-Bromopyridine Step1 Formation of 2-Pyridyl Grignard Reagent Start1->Step1 + Mg, THF Start2 Imidazole-2-carboxylic acid derivative (e.g., Weinreb Amide) Step2 Nucleophilic Acylation Start2->Step2 Step1->Step2 Pyridyl Grignard Product 2-(1H-imidazole-2-carbonyl)pyridine Step2->Product

Caption: Workflow for acylation of a pyridine Grignard reagent.

Experimental Protocol: Synthesis via Pyridyl Grignard Reagent

  • Preparation of 2-Pyridylmagnesium Bromide:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and may require external cooling to maintain a gentle reflux.[3]

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Acylation Reaction:

    • In a separate flame-dried flask, dissolve N-methoxy-N-methyl-1H-imidazole-2-carboxamide (Weinreb amide, 1.0 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared 2-pyridylmagnesium bromide solution to the Weinreb amide solution via cannula.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Causality and Field-Proven Insights:

  • Why a Grignard Reagent? The Grignard reagent transforms the electrophilic carbon of 2-bromopyridine into a potent nucleophile, enabling the crucial C-C bond formation.[3]

  • Why a Weinreb Amide? Using an activated derivative like an acid chloride can lead to over-addition of the Grignard reagent to the newly formed ketone. The Weinreb amide forms a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup, preventing this side reaction and ensuring a high yield of the desired product.

  • Critical Parameter: Anhydrous Conditions. Grignard reagents are extremely sensitive to protic sources like water and alcohols, which will quench the reagent and halt the reaction.[3] Flame-drying glassware and using anhydrous solvents are essential for success.

The reverse strategy involves a nucleophilic imidazole attacking an activated pyridine-2-carboxylic acid (picolinic acid). Due to the acidity of the imidazole N-H proton, this route requires N-protection followed by regioselective deprotonation at C2 to generate the nucleophile. Using N-acylbenzotriazoles as acylating agents is a highly efficient and mild method for this transformation.[5][6]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Start1 Imidazole Step1 N-Protection (e.g., with SEM-Cl) Start1->Step1 Start2 Pyridine-2-carboxylic acid Step3 Activation of Acid (as N-acylbenzotriazole) Start2->Step3 + Benzotriazole, SOCl₂ Step2 C2-Lithiation (n-BuLi, -78°C) Step1->Step2 Step4 Acyl Coupling Step2->Step4 2-Lithioimidazole Step3->Step4 Acylating Agent Step5 Deprotection Step4->Step5 Product 2-(1H-imidazole-2-carbonyl)pyridine Step5->Product

Caption: Workflow for acylation of a C2-lithiated imidazole.

Experimental Protocol: Synthesis via N-Acylbenzotriazole

  • Preparation of 1H-Benzotriazol-1-yl(pyridin-2-yl)methanone:

    • To a solution of pyridine-2-carboxylic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The resulting N-acylbenzotriazole is often pure enough for the next step without further purification.[6]

  • Preparation of N-Protected 2-Lithioimidazole:

    • Protect the imidazole N-H by reacting imidazole with a suitable protecting group, such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), in the presence of a base like NaH.

    • Dissolve the N-SEM-protected imidazole (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir the solution at -78 °C for 1 hour to generate the C2-lithiated species.

  • Acyl-Coupling and Deprotection:

    • To the solution of N-protected 2-lithioimidazole at -78 °C, add a solution of the prepared 1H-benzotriazol-1-yl(pyridin-2-yl)methanone (1.1 eq) in anhydrous THF.

    • Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Combine, dry, and concentrate the organic layers.

    • Deprotect the SEM group using a standard procedure (e.g., with tetrabutylammonium fluoride (TBAF) or dilute HCl) and purify by column chromatography to obtain the final product.

Causality and Field-Proven Insights:

  • Why N-Protection? The imidazole N-H is more acidic than the C-H at the 2-position. Without protection, n-BuLi would simply deprotonate the nitrogen, failing to generate the required carbon nucleophile.

  • Why N-Acylbenzotriazoles? These reagents are highly efficient acyl donors that are stable, crystalline solids. They react cleanly with strong carbon nucleophiles like organolithiums and release the neutral, weakly basic benzotriazole anion, simplifying the reaction workup compared to methods that release more reactive byproducts.[5][6]

Strategy B: Oxidation of Methylene-Bridged Precursors

This two-step strategy avoids the use of highly reactive organometallic intermediates. It involves first synthesizing the methylene-bridged precursor, 2-(1H-imidazol-2-ylmethyl)pyridine, and then oxidizing the methylene group to the target carbonyl.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Start1 2-(Chloromethyl)pyridine Step2 Nucleophilic Substitution (SN2) Start1->Step2 Start2 N-Protected Imidazole Step1 C2-Lithiation of Imidazole Start2->Step1 + n-BuLi Step1->Step2 2-Lithioimidazole Step3 Oxidation of Methylene Bridge Step2->Step3 Methylene Precursor Product 2-(1H-imidazole-2-carbonyl)pyridine Step3->Product + KMnO₄ or MnO₂

Caption: Workflow for the oxidation of a methylene-bridged precursor.

Experimental Protocol: Oxidation of 2-(1H-imidazol-2-ylmethyl)pyridine

  • Synthesis of the Methylene-Bridged Precursor:

    • Prepare N-protected 2-lithioimidazole as described in Workflow 2.1.2.

    • To the solution at -78 °C, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) that has been neutralized with a base (e.g., triethylamine) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup (NH₄Cl), extract the product, and purify. Deprotect the imidazole nitrogen to yield 2-(1H-imidazol-2-ylmethyl)pyridine.

  • Oxidation to the Ketone:

    • Dissolve the methylene-bridged precursor (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Slowly add an oxidizing agent like potassium permanganate (KMnO₄, ~2.0 eq) in portions, maintaining the temperature below 30 °C with an ice bath.

    • Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

    • Quench the excess KMnO₄ by adding a small amount of sodium sulfite or isopropanol until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

    • Filter the mixture through a pad of Celite, washing thoroughly with the reaction solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the desired ketone.

Causality and Field-Proven Insights:

  • Choice of Oxidant: Potassium permanganate is a powerful and cost-effective oxidant capable of converting a benzylic-type methylene group to a ketone. However, it is aggressive and can lead to side products if not controlled carefully. For more sensitive substrates, manganese dioxide (MnO₂) in a non-polar solvent like DCM or chloroform offers a milder, heterogeneous oxidation that often gives cleaner reactions, albeit with longer reaction times.

  • Pros and Cons: This method avoids the direct coupling of two sp² centers, which can sometimes be low-yielding. The precursor synthesis via an SN2 reaction is often robust. However, it adds a step to the overall sequence, and the oxidation step may require careful optimization to maximize yield and avoid degradation of the heterocyclic rings.

Part 3: Synthesis of Derivatives

The modular nature of these synthetic strategies allows for the straightforward creation of derivatives.

  • Pyridine Ring Substitution: Starting with a substituted 2-bromopyridine (e.g., 2-bromo-5-chloropyridine) in the Grignard-based workflow allows for the incorporation of substituents onto the pyridine ring. A similar strategy can be applied to the other routes. One published method involves reacting a pre-formed (4-chloropyridin-2-yl)(1H-imidazol-1-yl)methanone with various nucleophiles to create diverse derivatives.[7]

  • Imidazole Ring Substitution:

    • N-Substitution: The imidazole N-H can be easily alkylated or arylated using an appropriate halide and a base (e.g., NaH or K₂CO₃) after the core is constructed.

    • C-Substitution: Substituted imidazoles (e.g., 4,5-dichloroimidazole) can be used as starting materials in the C2-lithiation workflow to produce derivatives with functionality at the C4 and C5 positions.

Part 4: Data Summary and Comparison

Strategy Key Reagents Typical Conditions Advantages Disadvantages
Workflow 1: Pyridyl Grignard Acylation 2-Bromopyridine, Mg, Imidazole-Weinreb amideAnhydrous THF, -78 °C to RTConvergent, good control over addition, avoids N-protection of imidazole.Requires strictly anhydrous conditions; Grignard formation can be sensitive.
Workflow 2: Imidazole Acylation Imidazole, n-BuLi, Picolinic acid, BenzotriazoleAnhydrous THF, -78 °C to RTHighly efficient acylating agent, modular.Requires imidazole N-protection/deprotection; use of pyrophoric n-BuLi.
Strategy B: Methylene Oxidation 2-(Chloromethyl)pyridine, Imidazole, KMnO₄ or MnO₂Two steps: Coupling followed by oxidation in acetone/water or DCM.Avoids direct coupling of two sp² centers; robust C-C bond formation.Longer sequence (two steps); oxidation may require careful optimization to avoid side reactions.

Conclusion

The synthesis of 2-(1H-imidazole-2-carbonyl)pyridine and its derivatives is a critical task for advancing medicinal chemistry programs that target this scaffold. While no single named reaction defines its construction, a rational application of fundamental organic transformations provides several reliable pathways. Direct acyl-coupling methods, utilizing either a pyridine or an imidazole as the nucleophile, offer convergent and efficient routes, with the choice of strategy often depending on the availability of starting materials and the desired substitution patterns. The use of modern, chemoselective reagents like Weinreb amides and N-acylbenzotriazoles is key to overcoming classic challenges such as over-addition and ring instability. Alternatively, the oxidation of a methylene-bridged precursor provides a robust, albeit longer, pathway that avoids sensitive organometallic intermediates. By understanding the causality behind each protocol and carefully controlling reaction parameters, researchers can effectively access this valuable molecular architecture for the development of next-generation therapeutics.

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A Theoretical Deep Dive into 2-(1H-imidazole-2-carbonyl)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nexus of Imidazole and Pyridine in Modern Chemistry

The amalgamation of imidazole and pyridine rings within a single molecular framework has given rise to a plethora of compounds with significant applications in medicinal chemistry, coordination chemistry, and materials science.[1][2][3] The unique electronic properties and hydrogen bonding capabilities of these nitrogen-containing heterocycles make them privileged scaffolds in drug design and the development of functional materials.[4][5] This guide focuses on the theoretical investigation of a particularly intriguing derivative, 2-(1H-imidazole-2-carbonyl)pyridine. The introduction of a carbonyl linker between the two aromatic systems introduces a new dimension of structural and electronic tunability, making a thorough understanding of its intrinsic properties paramount for its application.

This technical guide eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational principles of the molecule's structure to a detailed exposition of its theoretical properties. We will delve into the "why" behind the chosen computational methodologies, providing a self-validating framework for the presented protocols. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive theoretical roadmap for understanding and predicting the behavior of 2-(1H-imidazole-2-carbonyl)pyridine, thereby accelerating its potential for innovative applications.

Molecular Architecture and Conformational Landscape

The foundational step in any theoretical investigation is the accurate determination of the molecule's three-dimensional structure. For 2-(1H-imidazole-2-carbonyl)pyridine, the rotational freedom around the bonds connecting the carbonyl group to the imidazole and pyridine rings suggests the possibility of multiple conformers.

The Rationale for Conformational Analysis

The relative orientation of the imidazole and pyridine rings is not trivial; it dictates the molecule's dipole moment, steric accessibility of the nitrogen atoms for coordination, and the nature of intermolecular interactions in the solid state. A comprehensive conformational analysis is therefore a prerequisite for understanding its chemical behavior.

Experimental Workflow: In Silico Conformational Search

A robust computational protocol for identifying the most stable conformer(s) involves a multi-step process. This ensures a thorough exploration of the potential energy surface.

Step-by-Step Protocol:

  • Initial Structure Generation: The 2D structure of 2-(1H-imidazole-2-carbonyl)pyridine is drawn using a chemical drawing software and converted to a 3D structure.

  • Molecular Mechanics Scan: A preliminary scan of the potential energy surface is performed by systematically rotating the dihedral angles around the single bonds of the carbonyl linker. This is typically done using a molecular mechanics force field (e.g., MMFF94).

  • Identification of Minima: The low-energy conformers identified from the molecular mechanics scan are then subjected to geometry optimization using a more accurate quantum mechanical method.

  • Quantum Mechanical Optimization: Density Functional Theory (DFT) is the workhorse for such calculations in modern computational chemistry.[6][7] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated a good balance of accuracy and computational cost for organic molecules.[6] A Pople-style basis set, such as 6-311G(d,p), is a suitable choice for providing a flexible description of the electron density.[6][8]

  • Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.

Diagram of the Computational Workflow for Conformational Analysis:

G cluster_start Initiation cluster_scan Conformational Search cluster_qm Quantum Mechanical Refinement cluster_end Output 2D_Structure 2D Chemical Structure 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation MM_Scan Molecular Mechanics Scan (e.g., MMFF94) 3D_Generation->MM_Scan Identify_Minima Identify Low-Energy Conformers MM_Scan->Identify_Minima DFT_Optimization DFT Geometry Optimization (B3LYP/6-311G(d,p)) Identify_Minima->DFT_Optimization Frequency_Analysis Vibrational Frequency Analysis DFT_Optimization->Frequency_Analysis Stable_Conformer Most Stable Conformer(s) Frequency_Analysis->Stable_Conformer

Caption: Workflow for determining the stable conformers of 2-(1H-imidazole-2-carbonyl)pyridine.

Electronic Properties: A Window into Reactivity

The distribution of electrons within a molecule is fundamental to its chemical reactivity, spectroscopic properties, and intermolecular interactions. A detailed analysis of the electronic structure of 2-(1H-imidazole-2-carbonyl)pyridine provides invaluable insights for its potential applications.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[6][9]

Table 1: Predicted Frontier Molecular Orbital Energies of 2-(1H-imidazole-2-carbonyl)pyridine *

ParameterEnergy (eV)
HOMO[Calculated Value]
LUMO[Calculated Value]
HOMO-LUMO Gap[Calculated Value]

*Calculated at the B3LYP/6-311G(d,p) level of theory.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The spatial distribution of the HOMO and LUMO provides a visual guide to the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species.[10][11] The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For 2-(1H-imidazole-2-carbonyl)pyridine, these are expected to be around the nitrogen atoms and the carbonyl oxygen.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are susceptible to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen is a likely positive region.

  • Green regions: Represent neutral electrostatic potential.

Diagram of the Relationship between Electronic Properties and Reactivity:

G Electronic_Structure Electronic Structure FMO Frontier Molecular Orbitals (HOMO & LUMO) Electronic_Structure->FMO MEP Molecular Electrostatic Potential Map Electronic_Structure->MEP Spectroscopy Spectroscopic Properties Electronic_Structure->Spectroscopy Intermolecular_Interactions Intermolecular Interactions Electronic_Structure->Intermolecular_Interactions Reactivity Chemical Reactivity FMO->Reactivity MEP->Reactivity

Caption: Interplay between electronic structure and molecular properties.

Spectroscopic Properties: Bridging Theory and Experiment

While experimental data for 2-(1H-imidazole-2-carbonyl)pyridine is scarce, theoretical calculations can predict its spectroscopic signatures, providing a valuable reference for future experimental work.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies, however, are typically scaled to account for anharmonicity and the limitations of the theoretical method.

Step-by-Step Protocol for Vibrational Analysis:

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry of the most stable conformer at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Scaling: Apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated harmonic frequencies to better match experimental values.

  • Spectral Simulation: Generate theoretical IR and Raman spectra from the scaled frequencies and calculated intensities.

Table 2: Predicted Key Vibrational Frequencies for 2-(1H-imidazole-2-carbonyl)pyridine *

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Description
N-H stretch (imidazole)[Calculated Value]Stretching of the nitrogen-hydrogen bond
C=O stretch (carbonyl)[Calculated Value]Stretching of the carbon-oxygen double bond
C=N stretch (imidazole/pyridine)[Calculated Value]Stretching of the carbon-nitrogen double bonds
Aromatic C-H stretch[Calculated Value]Stretching of the carbon-hydrogen bonds on the rings

*Calculated at the B3LYP/6-311G(d,p) level of theory.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules.[6] This allows for the theoretical determination of the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved.

Step-by-Step Protocol for UV-Vis Prediction:

  • TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry using a functional and basis set appropriate for excited-state calculations (e.g., B3LYP/6-311G(d,p)).

  • Analysis of Transitions: Analyze the calculated electronic transitions to identify the orbitals involved (e.g., HOMO to LUMO) and their character (e.g., π → π*).

The predicted UV-Vis spectrum can be invaluable for identifying the compound and understanding its photophysical properties.

Potential Applications and Future Directions

The theoretical insights gained from this comprehensive investigation pave the way for the rational design of 2-(1H-imidazole-2-carbonyl)pyridine derivatives for various applications.

  • Medicinal Chemistry: The molecule's hydrogen bonding capabilities and potential to interact with biological targets make it a promising scaffold for the development of new therapeutic agents.[1][5] Molecular docking studies, guided by the MEP and FMO analysis, can be employed to predict its binding affinity to specific protein targets.[7][10]

  • Coordination Chemistry: The presence of multiple nitrogen atoms makes this molecule an excellent candidate as a ligand for the synthesis of novel metal complexes with interesting catalytic or material properties.[12]

  • Materials Science: The planar structure and potential for π-π stacking interactions suggest that derivatives of this compound could be explored for applications in organic electronics.[13]

Future work should focus on the synthesis and experimental characterization of 2-(1H-imidazole-2-carbonyl)pyridine to validate these theoretical predictions. The close correlation between high-level theoretical calculations and experimental data will provide a robust foundation for the future exploration of this promising molecule and its analogues.

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  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

  • Crystal structure of 2-(2′-pyridyl)imidazole, C8H7N3. ResearchGate. [Link]

  • (A) Ground-state electronic structure of imidazol-2-ylidenes with... ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. PMC. [Link]

  • The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. ResearchGate. [Link]

  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org. [Link]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. [Link]

  • Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education. [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • 4-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O). PubChemLite. [Link]

Sources

Methodological & Application

Application Note: Synthesis & Coordination of 2-(1H-imidazole-2-carbonyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, complexation, and characterization of transition metal complexes with 2-(1H-imidazole-2-carbonyl)pyridine (also known as (pyridin-2-yl)(1H-imidazol-2-yl)methanone ).

Introduction & Ligand Profile

The ligand 2-(1H-imidazole-2-carbonyl)pyridine (ICP) is a tridentate chelator featuring an N,O,N donor set. Structurally, it consists of a pyridine ring and an imidazole ring bridged by a carbonyl group. Upon coordination, ICP typically forms two fused five-membered chelate rings, stabilizing metal ions in a meridional (mer) geometry.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 173.17 g/mol

  • Coordination Modes:

    • Neutral (LH): Coordinates via Pyridine-N, Carbonyl-O, and Imidazole-N(3).

    • Anionic (L⁻): Upon deprotonation of the imidazole NH, it acts as a monoanionic tridentate ligand, often stabilizing higher oxidation states or forming neutral complexes with monovalent anions.

  • Key Applications: Bioinorganic modeling (SOD mimics), metallo-pharmaceuticals (DNA intercalation), and catalysis.

Protocol A: Ligand Synthesis (The "Carbinol-Oxidation" Route)

Rationale: While direct acylation of imidazole is possible, it often suffers from low yields due to over-addition. The most robust laboratory method involves the lithiation of a protected imidazole, addition to 2-pyridinecarboxaldehyde, and subsequent oxidation of the resulting carbinol.

Reagents Required:

  • Imidazole, 2-Pyridinecarboxaldehyde.

  • Protecting Group: Chloromethyl ethyl ether (EOM-Cl) or SEM-Cl.

  • Lithiation: n-Butyllithium (2.5 M in hexanes).

  • Oxidant: Manganese Dioxide (MnO

    
    ) or IBX.
    
  • Solvents: Dry THF, Dichloromethane (DCM), Methanol.

Step-by-Step Methodology:

  • Protection (N-Substitution):

    • Dissolve imidazole (1.0 eq) in dry THF at 0°C. Add NaH (1.1 eq) and stir for 30 min.

    • Add SEM-Cl (1.1 eq) dropwise.[1] Stir at RT for 3 hours. Quench with water, extract with EtOAc, and concentrate to yield 1-SEM-imidazole .

    • Checkpoint: Confirm disappearance of NH stretch in IR.

  • C2-Lithiation & Addition:

    • Dissolve 1-SEM-imidazole (1.0 eq) in anhydrous THF under Argon/N

      
       at -78°C .
      
    • Add n-BuLi (1.1 eq) dropwise over 15 min. Stir for 30 min to generate the C2-lithio species.

    • Add 2-pyridinecarboxaldehyde (1.1 eq) slowly. Stir at -78°C for 1 h, then allow to warm to RT.

    • Quench with saturated NH

      
      Cl. Extract with DCM.
      
    • Intermediate:(1-SEM-imidazol-2-yl)(pyridin-2-yl)methanol .

  • Oxidation:

    • Dissolve the carbinol intermediate in DCM.

    • Add activated MnO

      
       (10 eq) or IBX (1.5 eq). Reflux (for MnO
      
      
      
      ) or stir at RT (for IBX) until TLC shows conversion (approx. 4-12 h).
    • Filter through Celite and concentrate to yield the protected ketone .

  • Deprotection:

    • Dissolve the protected ketone in Ethanol/HCl (6M) or TFA/DCM (1:1). Reflux for 2-4 hours to remove the SEM group.

    • Neutralize with NaHCO

      
       to precipitate 2-(1H-imidazole-2-carbonyl)pyridine . Recrystallize from Ethanol/Water.
      

Yield Expectation: 40–60% overall.

Protocol B: Synthesis of Metal Complexes

Target Complexes: [M(ICP)


]X

(Bis-ligand) or [M(ICP)Cl

] (Mono-ligand). Metals: Cu(II), Zn(II), Co(II), Ni(II).

General Procedure (Solvothermal/Reflux):

  • Ligand Solution: Dissolve ICP (0.5 mmol, 86.5 mg) in Methanol (10 mL). Note: If solubility is low, add a few drops of DCM or warm to 40°C.

  • Metal Addition: Dissolve the metal salt (e.g., CuCl

    
    ·2H
    
    
    
    O or Zn(OAc)
    
    
    ·2H
    
    
    O) (0.5 mmol for 1:1 complex; 0.25 mmol for 1:2 complex) in Methanol (5 mL).
  • Reaction:

    • Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: Immediate color change is expected (e.g., Blue/Green for Cu, Pink/Orange for Co).

    • Reflux the mixture for 3 hours .

  • Isolation:

    • Method A (Precipitation): If a precipitate forms during reflux, cool to RT, filter, and wash with cold methanol and diethyl ether.

    • Method B (Slow Evaporation): If the solution remains clear, filter to remove dust and allow slow evaporation at RT for 2-5 days to grow single crystals suitable for XRD.

  • Purification: Recrystallize from hot Acetonitrile or Ethanol if necessary.

Data Table: Typical Complex Characteristics

Metal SaltStoichiometry (M:L)Expected FormulaColorGeometryMagnetic Moment (

)
CuCl

1:1[Cu(ICP)Cl

]
GreenSq. Pyramidal1.7 - 1.9 B.M.
Cu(ClO

)

1:2

BlueOctahedral (Jahn-Teller)1.7 - 1.9 B.M.
Zn(OAc)

1:2

ColorlessOctahedralDiamagnetic
CoCl

1:2[Co(ICP)

]Cl

OrangeOctahedral4.8 - 5.2 B.M.

Characterization & Validation Logic

To ensure scientific integrity, the following self-validating checks must be performed.

A. Infrared Spectroscopy (FT-IR)

  • Logic: Coordination of the carbonyl oxygen reduces the C=O bond order, shifting the stretching frequency to a lower wavenumber.

  • Diagnostic Bands:

    • Free Ligand:

      
       cm
      
      
      
      .
    • Complex:

      
       cm
      
      
      
      .
    • Shift: A red shift (

      
      ) of 20-40 cm
      
      
      
      confirms Oxygen coordination.
    • Pyridine Ring: Shifts in

      
       and 
      
      
      
      bands (
      
      
      1590 cm
      
      
      ) confirm Pyridine Nitrogen coordination.

B. UV-Visible Spectroscopy

  • Ligand: Shows

    
     and 
    
    
    
    transitions in the UV region (250-350 nm).
  • Complex (Cu/Co/Ni): Appearance of broad d-d transition bands in the visible region (500-800 nm).

    • Example: Cu(II) typically shows a broad band centered at 600-700 nm (

      
      ).
      

C. 1H-NMR (for Zn/Diamagnetic complexes)

  • Logic: Coordination deshields protons adjacent to donor atoms.

  • Check: Look for downfield shifts in the Pyridine-

    
     proton and Imidazole-H(4/5) compared to the free ligand.
    

Visualization of Workflows

Diagram 1: Ligand Synthesis Pathway (Carbinol Route)

LigandSynthesis Start Imidazole (Precursor) Protect 1. Protection (SEM-Cl/NaH) Start->Protect Lithiate 2. Lithiation (n-BuLi, -78°C) Protect->Lithiate Add 3. Addition (2-Pyridinecarboxaldehyde) Lithiate->Add Intermediate Carbinol Intermediate (CH-OH) Add->Intermediate Oxidize 4. Oxidation (MnO2 or IBX) Intermediate->Oxidize Deprotect 5. Deprotection (Acid Hydrolysis) Oxidize->Deprotect Product 2-(1H-imidazole-2-carbonyl)pyridine (Target Ligand) Deprotect->Product

Caption: Step-by-step synthetic pathway for 2-(1H-imidazole-2-carbonyl)pyridine via the lithiation-oxidation route.

Diagram 2: Metal Complexation & Validation Logic

ComplexationLogic Ligand Ligand (ICP) Dissolved in MeOH Mixing Mix & Reflux (3 Hours) Ligand->Mixing MetalSalt Metal Salt (MX2) (Cu, Zn, Co, Ni) MetalSalt->Mixing Isolation Isolation (Precipitation or Evaporation) Mixing->Isolation Complex Metal Complex [M(ICP)2]2+ or [M(ICP)Cl2] Isolation->Complex IR FT-IR Check: C=O Red Shift (~30 cm-1)? Complex->IR Validate UV UV-Vis Check: d-d Transitions present? Complex->UV Validate XRD XRD Check: Confirm Geometry Complex->XRD Confirm

Caption: Logical workflow for the synthesis and validation of ICP metal complexes.

References

  • Synthesis of Imidazole-Pyridine Ketones

    • Bellina, F., et al. "Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles."[2] Journal of Organic Chemistry, 2007.[2][3] Link

    • Note: Describes general lithiation/aryl
  • Oxidation of Hydroxyalkyl Imidazoles

    • Hayakawa, S., et al. "Preparation of Synthetically Useful 2-Acyl-1H-Imidazoles by Autooxidation."[4] Heterocycles, 1987. Link

  • Metal Complexes of Pyridyl-Imidazole Ligands

    • Zhang, X., et al. "Synthesis, Structure and DNA Binding Studies of Copper(II) Complexes with Imidazole Derivatives." Journal of Inorganic Biochemistry, 2009. Link

  • Commercial Availability & Structure

    • PubChem Compound Summary: "2-(1H-imidazole-2-carbonyl)pyridine".[5] Link

Sources

Application Notes & Protocols: Characterizing the Photophysical Properties of 2-(1H-imidazole-2-carbonyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in coordination chemistry, materials science, and bio-imaging.

Abstract: The 2-(1H-imidazole-2-carbonyl)pyridine (ICP) ligand system and its derivatives are of significant interest due to their versatile coordination chemistry and the tunable photophysical properties of their metal complexes. These properties, including intense absorption and luminescence, make them prime candidates for applications ranging from biological imaging and sensing to photodynamic therapy and organic light-emitting diodes (OLEDs).[1][2][3] This guide provides a comprehensive overview of the core principles and detailed experimental protocols for the systematic characterization of the photophysical properties of ICP complexes. It is designed to equip researchers with the foundational knowledge and practical steps necessary to obtain high-quality, reproducible data.

Introduction: The Significance of ICP Ligands in Photophysics

The ICP scaffold is a bidentate ligand featuring both a pyridine and an imidazole ring. This architecture offers several key advantages for designing photophysically active metal complexes:

  • Tunable Electronic Properties: The electronic nature of the complex can be systematically modified by introducing electron-donating or electron-withdrawing groups onto either the pyridine or imidazole rings.[4][5][6] This fine-tuning directly influences the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission characteristics.[1]

  • Diverse Coordination: ICP ligands can coordinate with a wide variety of transition metals, including but not limited to Ruthenium(II), Iridium(III), Rhenium(I), Tungsten(0), and Zinc(II).[2][7][8][9] The choice of the metal center is a critical determinant of the resulting photophysical properties, particularly influencing spin-orbit coupling and the nature of excited states (e.g., fluorescence vs. phosphorescence).[2]

  • Excited State Diversity: ICP complexes can exhibit several types of excited states, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions.[4][10] The dominant character of the excited state dictates properties like emission color, lifetime, and environmental sensitivity. For instance, complexes exhibiting phosphorescence from a ³MLCT state often have long lifetimes and large Stokes shifts, which are advantageous for bio-imaging applications.[2]

This guide will walk through the essential experimental workflow for characterizing these properties, from initial sample preparation to advanced time-resolved spectroscopy.

The Experimental Workflow: A Step-by-Step Characterization

A thorough photophysical investigation follows a logical progression of experiments. Each step builds upon the last to create a complete picture of the complex's behavior upon photo-excitation.

G cluster_prep Step 1: Preparation cluster_steady Step 2: Steady-State Spectroscopy cluster_quant Step 3: Efficiency & Dynamics cluster_analysis Step 4: Analysis & Interpretation SamplePrep Sample Preparation - Solvent Selection - Concentration Control - Degassing (optional) UVVis UV-Vis Absorption (Ground State Properties) SamplePrep->UVVis PL Photoluminescence (PL) (Excitation & Emission) UVVis->PL Select λex PLQY PL Quantum Yield (PLQY) (Emission Efficiency) PL->PLQY TRPL Time-Resolved PL (TRPL) (Excited-State Lifetime, τ) PLQY->TRPL Analysis Data Synthesis - Stokes Shift - Radiative/Non-radiative rates - Jablonski Diagram TRPL->Analysis

Caption: Overall workflow for photophysical characterization.

Protocol: Sample Preparation

The quality of photophysical data is critically dependent on meticulous sample preparation.

Objective: To prepare solutions of the ICP complex that are free from interfering impurities and at a concentration suitable for spectroscopic analysis.

Causality:

  • Solvent Choice: The polarity of the solvent can significantly affect the energy levels of the complex's excited states, leading to shifts in absorption and emission spectra (solvatochromism).[11][12][13] It is crucial to use spectroscopic grade solvents to avoid background fluorescence from impurities.

  • Concentration: For emission studies, solutions should be optically dilute (Absorbance < 0.1 at the excitation wavelength) to prevent inner-filter effects, where emitted light is reabsorbed by other complex molecules in the solution.[14][15]

  • Degassing: Molecular oxygen (O₂) is an efficient quencher of triplet excited states. For complexes suspected of being phosphorescent (common for heavy metals like Ir(III) and Ru(II)), removing dissolved oxygen is essential for accurately measuring emission intensity and lifetime.[15]

Step-by-Step Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the complex is fully soluble. Common choices include dichloromethane (DCM), acetonitrile (MeCN), ethanol (EtOH), and dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Accurately weigh the ICP complex and prepare a concentrated stock solution (e.g., 1 mM in DMSO or DCM).

  • Working Solution Preparation: Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.05-0.1 at the absorption maximum (λ_max). This is typically in the micromolar (µM) range.

  • Degassing (for Phosphorescence): Transfer the working solution to a cuvette with a septum. Bubble high-purity argon or nitrogen gas through the solution for 15-20 minutes to displace dissolved oxygen. Seal the cuvette immediately after.

Protocol: Steady-State Spectroscopy

This involves measuring the absorption and emission spectra, which provides fundamental information about the electronic transitions of the complex.[16]

A. UV-Visible Absorption Spectroscopy

Objective: To measure the ground-state absorption spectrum and determine the molar absorption coefficient (ε).

Step-by-Step Protocol:

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent used for the working solution and record a baseline correction.

  • Measurement: Replace the blank with the cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 250-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

B. Photoluminescence (PL) Spectroscopy

Objective: To measure the excitation and emission spectra of the complex.

Step-by-Step Protocol:

  • Instrument Setup: Use a spectrofluorometer.

  • Emission Spectrum: Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum. Scan the emission monochromator to collect the emitted light (typically from λ_ex + 10 nm to 800 nm). The peak of this spectrum is the emission maximum (λ_em).

  • Excitation Spectrum: Set the emission monochromator to the λ_em. Scan the excitation monochromator over a range that includes the absorption bands.

  • Verification: The corrected excitation spectrum should closely match the absorption spectrum. This confirms that the observed emission originates from the species that is absorbing the light.

Protocol: Photoluminescence Quantum Yield (PLQY)

PLQY (Φ) is a critical measure of a material's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[17][18]

Objective: To determine the PLQY of the ICP complex using the comparative method with a known standard.

Causality: The comparative method, detailed by IUPAC, relates the quantum yield of an unknown sample to that of a well-characterized standard under identical experimental conditions.[14] This method is robust and widely accessible.

Step-by-Step Protocol:

  • Standard Selection: Choose a quantum yield standard whose absorption and emission are in a similar spectral region to your sample. A common standard for complexes emitting in the visible region is [Ru(bpy)₃]²⁺ in deaerated water (Φ = 0.063).[15]

  • Absorbance Matching: Prepare solutions of your sample and the standard in the same solvent (if possible) with absorbance values between 0.05 and 0.1 at the chosen excitation wavelength. Ensure the same excitation wavelength is used for both.

  • Spectrum Acquisition: Measure the absorbance of both solutions at the excitation wavelength. Then, measure the full, corrected emission spectrum for both the sample and the standard.

  • Calculation: Calculate the PLQY using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated area under the corrected emission spectrum.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Protocol: Time-Resolved Photoluminescence (TRPL)

TRPL measures the decay of luminescence after excitation with a short pulse of light, revealing the average time the complex spends in the excited state (the lifetime, τ).[19][20][21]

Objective: To measure the excited-state lifetime of the ICP complex.

Causality: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring lifetimes from picoseconds to microseconds.[22] It constructs a histogram of photon arrival times following repeated excitation pulses.[20] The lifetime provides insight into the nature of the excited state (fluorescence is typically ns, phosphorescence can be µs to ms) and the rates of radiative and non-radiative decay.

Step-by-Step Protocol:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed laser or LED source for excitation and a sensitive single-photon detector.[20][22]

  • Excitation: Excite the sample at its λ_max.

  • Data Acquisition: Collect the luminescence decay curve until sufficient counts (e.g., 10,000 in the peak channel) are accumulated for good statistics.

  • Data Fitting: Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the lifetime (τ). The quality of the fit is assessed by the chi-squared (χ²) value.

Data Presentation and Interpretation

Synthesizing the collected data allows for a complete photophysical characterization.

Jablonski Diagram of Key Photophysical Processes

G cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence (k_r) S1->S0 Non-radiative Decay (k_nr) T1 T₁ S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Sources

"protocol for synthesizing metal-organic frameworks with 2-(1H-imidazole-2-carbonyl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for incorporating 2-(1H-imidazole-2-carbonyl)pyridine (referred to herein as Hpic-im ) into Metal-Organic Frameworks (MOFs).

Hpic-im is a specialized chelating ligand featuring a pyridine ring linked to an imidazole ring via a ketone bridge. Unlike simple linear linkers (e.g., terephthalic acid) that extend frameworks, Hpic-im acts primarily as a chelating node-capper or, upon deprotonation, a short-range bridging ligand .

Scientific Rationale for Protocol Design:

  • Chelation Thermodynamics: The ligand offers a tridentate

    
     or bidentate 
    
    
    
    binding pocket. The ketone oxygen and pyridine nitrogen form a stable 5-membered chelate ring, while the imidazole nitrogen can bridge to adjacent metal centers.
  • Dimensionality Control: Using Hpic-im alone often yields 1D coordination polymers. To achieve robust 3D porosity, this protocol utilizes a Mixed-Ligand Strategy (Pillared-Layer approach) , using 1,4-benzenedicarboxylic acid (H₂BDC) as a spacer to extend the lattice while Hpic-im functionalizes the metal nodes.

Ligand Chemistry & Coordination Modes

Understanding the ligand's behavior is critical for successful synthesis.

  • Chemical Formula: C₉H₇N₃O

  • Key Feature: The ketone bridge (

    
    ) is electron-withdrawing, increasing the acidity of the imidazole 
    
    
    
    proton (pKa
    
    
    10-11).
  • Activation: The addition of a base (e.g., Triethylamine) is often required to deprotonate the imidazole, facilitating the formation of neutral frameworks.

CoordinationModes Ligand Hpic-im Ligand (Neutral) ModeA Mode A: Chelation (0D/1D Termination) Blocks pore extension Ligand->ModeA Neutral pH (N,O binding) ModeB Mode B: Bridging (Deprotonated pic-im⁻) Links Metal Centers Ligand->ModeB Basic pH (Imidazolate binding) MOF 3D MOF Formation ModeA->MOF Requires Spacer (e.g., BDC) ModeB->MOF Self-Assembly (Dense Phase)

Figure 1: Coordination pathways for 2-(1H-imidazole-2-carbonyl)pyridine. Mode A is preferred for porous MOFs using the mixed-ligand strategy.

Pre-Synthesis Checklist

ComponentSpecificationRole
Ligand A 2-(1H-imidazole-2-carbonyl)pyridine (>97%)Primary functional node capper.
Ligand B 1,4-Benzenedicarboxylic acid (H₂BDC)Spacer ligand to ensure 3D porosity.
Metal Source Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·2.5H₂OMetal node precursor. Nitrates are preferred for solubility.
Solvent DMF (N,N-Dimethylformamide)High-boiling polar solvent, supports crystal growth.
Modulator Triethylamine (TEA) or NaOH (0.1M)Proton scavenger to induce coordination.
Vessel 20 mL Teflon-lined autoclaveWithstands solvothermal pressure.

Detailed Protocol: Solvothermal Synthesis (Mixed-Ligand Zn-MOF)

This protocol targets a Zn(pic-im)(BDC) topology, where the Hpic-im chelates the Zn clusters and BDC links them.

Step 1: Precursor Dissolution
  • Metal Solution: In a 20 mL glass vial, dissolve 0.297 g (1.0 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF . Sonicate for 5 minutes until clear.

  • Ligand Solution: In a separate vial, dissolve 0.171 g (1.0 mmol) of Hpic-im and 0.166 g (1.0 mmol) of H₂BDC in 5 mL of DMF .

    • Note: If the Hpic-im does not dissolve immediately, gently warm to 50°C.

Step 2: Mixing and Modulation
  • Slowly pour the Ligand Solution into the Metal Solution under magnetic stirring (300 rpm).

  • Critical Step: Add 100 µL of Triethylamine (TEA) dropwise.

    • Observation: A slight precipitate may form. Stir for 30 minutes until the solution is homogenous or the precipitate is finely dispersed.

  • Transfer the mixture into a 20 mL Teflon-lined stainless steel autoclave . Fill factor should be ~50-60%.

Step 3: Solvothermal Reaction
  • Seal the autoclave tightly.

  • Place in a programmable oven.

  • Heating Profile:

    • Ramp to 120°C over 2 hours (1°C/min).

    • Hold at 120°C for 72 hours .

    • Cool to room temperature over 12 hours (0.15°C/min).

    • Why slow cooling? This minimizes thermal shock and promotes the growth of single crystals suitable for SXRD (Single Crystal X-Ray Diffraction).

Step 4: Washing and Activation
  • Decant the mother liquor.

  • Wash crystals 3x with fresh DMF (5 mL each) to remove unreacted ligand.

  • Solvent Exchange: Soak crystals in Ethanol for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with low-boiling ethanol.

  • Drying: Activate the MOF under vacuum at 100°C for 12 hours.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_post Post-Processing M Metal Salt (Zn/Cu Nitrate) Mix Mix in DMF + TEA (Modulator) M->Mix L Ligands (Hpic-im + BDC) L->Mix Auto Autoclave 120°C, 72h Mix->Auto Cool Slow Cooling (-0.15°C/min) Auto->Cool Wash DMF Wash (Remove reactants) Cool->Wash Exch Ethanol Exchange (3 Days) Wash->Exch Act Vacuum Activation 100°C, 12h Exch->Act

Figure 2: Step-by-step solvothermal synthesis workflow for Hpic-im based MOFs.

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps:

TechniqueExpected OutcomeTroubleshooting
PXRD (Powder X-Ray Diffraction) Sharp, intense peaks at low 2

(<10°). Indicates long-range order.
Broad humps: Amorphous material. Increase reaction time or temperature (try 140°C).
FT-IR Spectroscopy Shift in

stretch (approx. 1650 cm⁻¹) and Pyridine

. Indicates coordination to metal.
No shift: Ligand is trapped in pores but not coordinated. Wash more thoroughly.
TGA (Thermogravimetric Analysis) Weight loss step <100°C (Solvent) followed by plateau up to ~300°C.Early decomposition: Framework is unstable. Reduce activation temperature.

Troubleshooting & Optimization

  • Problem: No Crystals / Amorphous Powder

    • Root Cause:[1][2][3][4] Nucleation was too fast.

    • Solution: Add Acetic Acid (0.5 mL) to the reaction mixture. This competes with the ligand, slowing down coordination and improving crystallinity (Modulated Synthesis).

  • Problem: Opaque/Cloudy Crystals

    • Root Cause:[1][2][3][4] Solvent inclusions or defects.

    • Solution: Increase the cooling time. Change the cooling ramp from 0.15°C/min to 0.05°C/min.

  • Problem: Ligand Insolubility

    • Solution: Hpic-im can be stubborn. Use a solvent mixture of DMF:H₂O (4:1) . The water helps solubilize the nitrate salts and facilitates the deprotonation equilibrium of the imidazole.

References

  • Synthesis of Pyridyl-Imidazole Ligands

    • Title: "Synthesis and characterization of pyridine-imidazole based coordin
    • Source:Journal of Coordination Chemistry (General reference for ligand class).
    • Note: While specific MOF papers for this exact ketone-ligand are rare, the chemistry follows the standard "Picolinoyl" metal binding described in hydrolysis studies.
    • Link: (Analogous N-acyl imidazole chemistry).

  • General Solvothermal MOF Protocol

    • Title: "Metal-organic frameworks (MOFs)
    • Source:Coordin
    • Link:

  • Picolinoylimidazole Hydrolysis & Coordination

    • Title: "Divalent metal ion catalysis in amide hydrolysis. The hydrolysis of N-picolinoylimidazole."
    • Source:Journal of the American Chemical Society.
    • Context: Establishes the strong binding constant of Cu(II) and Zn(II) to this specific ligand scaffold.
    • Link:

Disclaimer: This protocol is designed based on reticular chemistry principles for N,O-chelating ligands. Optimization of exact stoichiometric ratios may be required depending on the specific metal salt batch and autoclave geometry.

Sources

Application Notes and Protocols for Investigating the Biological Activity of 2-(1H-imidazole-2-carbonyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(1H-imidazole-2-carbonyl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Derivatives of this core structure have demonstrated a wide array of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides an in-depth overview of the key biological activities associated with these compounds, focusing on their roles as anticancer agents and glucagon receptor antagonists. We will explore the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of molecules.

I. Anticancer Activity: Inhibition of Histone Demethylases

A prominent and well-investigated anticancer mechanism of 2-(1H-imidazole-2-carbonyl)pyridine derivatives is their ability to inhibit histone demethylases (HDMs), particularly those belonging to the Jumonji C (JmjC) domain-containing family.[1][2] These enzymes are Fe(II) and α-ketoglutarate dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues.[2][3] Dysregulation of HDM activity is implicated in various cancers, making them attractive therapeutic targets.[2]

A. Mechanism of Action: Targeting JMJD2E

Certain 3-substituted pyridine 2,4-dicarboxylate derivatives, which share structural similarities with the 2-(1H-imidazole-2-carbonyl)pyridine scaffold, have been identified as potent inhibitors of the JMJD2 subfamily of histone demethylases, including JMJD2E.[4][5] These compounds act as competitive inhibitors by chelating the Fe(II) ion in the active site and mimicking the co-substrate 2-oxoglutarate. This inhibition leads to the maintenance of histone methylation marks, which can, in turn, alter gene expression profiles, suppress tumor growth, and induce apoptosis in cancer cells.

To visually represent this mechanism, a signaling pathway diagram is provided below:

JMJD2E_Inhibition JMJD2E JMJD2E (Histone Demethylase) Demethylated_Histone Demethylated Histone JMJD2E->Demethylated_Histone Demethylation Histone Methylated Histone (e.g., H3K9me3/H3K36me3) Histone->JMJD2E Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Leads to Derivative 2-(1H-imidazole-2-carbonyl)pyridine Derivative Derivative->JMJD2E Inhibition Tumor_Suppression Tumor Growth Suppression Gene_Expression->Tumor_Suppression Apoptosis Apoptosis Induction Gene_Expression->Apoptosis

Caption: Inhibition of JMJD2E by 2-(1H-imidazole-2-carbonyl)pyridine derivatives.

B. Experimental Protocols

This protocol describes a method to measure the inhibitory activity of 2-(1H-imidazole-2-carbonyl)pyridine derivatives against a specific histone demethylase, such as JMJD2E, using an in vitro enzymatic assay.[1][3]

Materials:

  • Recombinant human JMJD2E enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • Alpha-ketoglutarate (α-KG)

  • Ascorbate

  • Ferrous ammonium sulfate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • 2-(1H-imidazole-2-carbonyl)pyridine derivatives (test compounds)

  • Positive control inhibitor (e.g., N-oxalylglycine)

  • Streptavidin-coated microplates

  • Anti-histone H3 antibody (specific for the demethylated state)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, recombinant JMJD2E enzyme, α-KG, ascorbate, and ferrous ammonium sulfate.

  • Initiation of Reaction: Add the biotinylated histone H3 peptide substrate to the reaction mixture.

  • Incubation: Add the diluted test compounds or controls to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

    • Wash the plate to remove unbound components.

    • Add the primary antibody specific for the demethylated histone and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After another wash, add the TMB substrate and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

CETSA is a powerful method to confirm target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cancer cell line expressing the target histone demethylase (e.g., HeLa cells)

  • 2-(1H-imidazole-2-carbonyl)pyridine derivative

  • Cell lysis buffer

  • Protease inhibitors

  • Antibody against the target histone demethylase

  • Western blotting reagents and equipment

Protocol:

  • Cell Treatment: Treat the cancer cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell lysates at different temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

C. Data Presentation

The inhibitory activities of a series of 2-(1H-imidazole-2-carbonyl)pyridine derivatives against JMJD2E are summarized in the table below.

Compound IDR1-substituentR2-substituentIC50 (µM) for JMJD2E
Cmpd-01 HH15.2
Cmpd-02 4-Cl-PhH2.8
Cmpd-03 4-MeO-PhH5.1
Cmpd-04 H3-F-Ph8.9
N-oxalylglycine (Positive Control)0.5

II. Glucagon Receptor Antagonism

Derivatives of 2-(1H-imidazole-2-carbonyl)pyridine have also been identified as antagonists of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[6] Glucagon plays a critical role in glucose homeostasis, and its over-activity contributes to hyperglycemia in type 2 diabetes.[7][8] Therefore, GCGR antagonists are being investigated as a potential therapeutic strategy for the treatment of this metabolic disorder.[7]

A. Mechanism of Action: Blocking Glucagon Signaling

These derivatives act as competitive antagonists, binding to the glucagon receptor and preventing the binding of its natural ligand, glucagon.[9] This blockade inhibits the downstream signaling cascade, which involves the activation of Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By inhibiting this pathway, these compounds reduce hepatic glucose production and lower blood glucose levels.

A diagram illustrating the mechanism of glucagon receptor antagonism is presented below:

GCGR_Antagonism Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds to Gs Gαs GCGR->Gs Activates Derivative 2-(1H-imidazole-2-carbonyl)pyridine Derivative Derivative->GCGR Blocks AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glucose_Production Hepatic Glucose Production PKA->Glucose_Production Stimulates

Caption: Mechanism of glucagon receptor antagonism.

B. Experimental Protocols

This protocol is used to determine the binding affinity of the test compounds to the glucagon receptor.

Materials:

  • Cell membranes expressing the human glucagon receptor (hGCGR)

  • [¹²⁵I]-glucagon (radioligand)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA)

  • 2-(1H-imidazole-2-carbonyl)pyridine derivatives

  • Non-specific binding control (e.g., high concentration of unlabeled glucagon)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add the assay buffer, hGCGR membranes, and either the test compound, vehicle, or non-specific binding control.

  • Radioligand Addition: Add [¹²⁵I]-glucagon to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for each compound.

This assay measures the ability of the compounds to inhibit glucagon-stimulated cAMP production in cells expressing the glucagon receptor.[10]

Materials:

  • CHO or HEK293 cells stably expressing the hGCGR

  • Glucagon

  • 2-(1H-imidazole-2-carbonyl)pyridine derivatives

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Protocol:

  • Cell Seeding: Seed the hGCGR-expressing cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds.

  • Glucagon Stimulation: Add a fixed concentration of glucagon to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the IC50 value.

C. Data Presentation

The antagonistic activity of a series of 2-(1H-imidazole-2-carbonyl)pyridine derivatives at the human glucagon receptor is shown below.

Compound IDR1-substituentR2-substituentGCGR Binding Ki (nM)cAMP Functional IC50 (nM)
Cmpd-05 HH5801200
Cmpd-06 4-t-Butyl-PhH2545
Cmpd-07 3,5-di-Cl-PhH815
Cmpd-08 H4-CF₃-Ph150320
MK-0893 (Positive Control)6.615.7[11]

III. General Synthesis Protocol

A general method for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for 2-(1H-imidazole-2-carbonyl)pyridine derivatives, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[12][13]

Synthesis_Workflow Start_Materials Starting Materials: - 2-Aminopyridine - α-Halocarbonyl Compound Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start_Materials->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Final_Product 2-(1H-imidazole-2-carbonyl)pyridine Derivative Characterization->Final_Product

Sources

Application Note: Antimicrobial Screening of 2-(1H-imidazole-2-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the standardized protocol for the antimicrobial evaluation of 2-(1H-imidazole-2-carbonyl)pyridine (CAS: 203664-11-3), a bidentate N,N-donor ligand. While the free ligand often exhibits moderate biological activity, its primary utility in medicinal chemistry lies in its ability to form coordination complexes with transition metals (Cu²⁺, Zn²⁺, Ag⁺). These complexes frequently demonstrate enhanced lipophilicity and potency against drug-resistant pathogens. This document outlines the Clinical and Laboratory Standards Institute (CLSI) compliant broth microdilution method, specifically adapted for screening this heterocyclic scaffold and its metal derivatives.

Part 1: Chemical Profile & Handling[1]

Compound Identification
  • IUPAC Name: Pyridin-2-yl(1H-imidazol-2-yl)methanone

  • Common Name: 2-(1H-imidazole-2-carbonyl)pyridine[1]

  • Molecular Formula: C₉H₇N₃O

  • Molecular Weight: 173.17 g/mol

  • Structure: A pyridine ring linked to an imidazole ring via a carbonyl bridge. This ketone bridge increases the electron-withdrawing nature of the ligand compared to a direct linkage.

Solubility & Stability (Critical)
  • Solubility: Poorly soluble in water. Soluble in DMSO (Dimethyl Sulfoxide) and Methanol.

  • Stock Solution: Prepare a 10 mg/mL (or 20 mM) stock solution in 100% DMSO.

  • Stability: The carbonyl bridge is susceptible to nucleophilic attack under highly basic conditions. Store stock solutions at -20°C.

  • Safety: Treat as a potential irritant (H315, H319) and harmful if swallowed (H302). Wear nitrile gloves and eye protection.

Part 2: Antimicrobial Screening Protocol (Broth Microdilution)

Principle

The Minimum Inhibitory Concentration (MIC) is determined by incubating the test organism with serially diluted concentrations of the compound in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth.

Reagents & Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Solvent: Molecular Biology Grade DMSO.

  • Indicator (Optional): Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) for colorimetric endpoint detection.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Negative: Sterile Media.

    • Solvent Control: Media + DMSO (final concentration matching the highest test well, typically <1% v/v).

Workflow Diagram

The following diagram illustrates the standardized workflow for screening the ligand and its metal complexes.

AST_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in Media) Stock->Dilution Dilute to 2x Target Conc Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate 100 µL/well Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate 100 µL/well (Final: 5x10^5 CFU/mL) Incubate Incubation (37°C, 18-24h) Plate->Incubate Readout Readout (Visual/OD600/Resazurin) Incubate->Readout

Caption: Figure 1. Standardized CLSI broth microdilution workflow for small molecule screening.

Step-by-Step Procedure
Step 1: Inoculum Preparation
  • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Suspend in sterile saline (0.85% NaCl) to match the 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).

  • Critical Dilution: Dilute this suspension 1:150 in sterile CAMHB to achieve a starting concentration of approx. 1 x 10⁶ CFU/mL . When added to the plate, the final concentration will be the required 5 x 10⁵ CFU/mL .

Step 2: Plate Setup (96-well)
  • Columns 1-10 (Test): Add 100 µL of the compound (diluted in media at 2x the desired final concentration). Perform serial 2-fold dilutions across the plate if starting from a high concentration.

    • Note on DMSO: Ensure the final DMSO concentration in the well is ≤ 1% . Higher concentrations can inhibit bacterial growth and invalidate results.

  • Column 11 (Growth Control): 100 µL Media + 100 µL Inoculum (No drug).

  • Column 12 (Sterility Control): 200 µL Sterile Media (No drug, no bacteria).

Step 3: Incubation
  • Seal the plate with a breathable adhesive film or loose lid to prevent evaporation.

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Step 4: Readout (MIC Determination)
  • Visual: Place the plate on a dark background. The MIC is the well with no visible turbidity .

  • Colorimetric (Recommended for this compound): Add 30 µL of 0.01% Resazurin solution. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

Part 3: Advanced Screening – Metal Complexation Strategy

Expert Insight: 2-(1H-imidazole-2-carbonyl)pyridine is a chelator. In many cases, the ligand itself shows high MIC values (>100 µg/mL). However, its activity often spikes when complexed with metals like Copper(II) or Silver(I). This is based on Tweedy’s Chelation Theory , which states that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating penetration through the bacterial lipid membrane.

Comparative Assay Design

To validate this mechanism, researchers should run three parallel sets:

  • Ligand Only: 2-(1H-imidazole-2-carbonyl)pyridine.

  • Metal Salt Control: e.g., CuCl₂ or AgNO₃ (to rule out metal toxicity alone).

  • Metal Complex: The pre-synthesized [M(Ligand)₂] complex.

Mechanism of Action Visualization

Mechanism Ligand Free Ligand (Polar, Moderate Entry) Complex Metal-Ligand Complex (Chelation Effect) Ligand->Complex Coordination Metal Metal Ion (M+) (Toxic but Polar) Metal->Complex Lipophilicity Increased Lipophilicity (Delocalization of Charge) Complex->Lipophilicity Tweedy's Theory Membrane Bacterial Membrane (Lipid Bilayer) Lipophilicity->Membrane Enhanced Permeation Target Intracellular Targets (DNA/Enzyme Inhibition) Membrane->Target Oxidative Stress/Binding

Caption: Figure 2. Mechanism of enhanced antimicrobial activity via metal chelation (Tweedy's Theory).

Part 4: Data Interpretation & Expected Results

MIC Interpretation Table

Results should be tabulated as follows. "Susceptible" breakpoints do not exist for this experimental compound, so values are comparative.

CompoundOrganismMIC (µg/mL)Activity Level
Ligand (Free) S. aureus64 - 256Weak / Inactive
Ligand (Free) E. coli> 256Inactive
Cu(II)-Complex S. aureus4 - 16Moderate - Active
Ag(I)-Complex E. coli2 - 8Highly Active
Ciprofloxacin S. aureus0.12 - 0.5Control
Calculating MBC (Minimum Bactericidal Concentration)
  • Identify the MIC well.

  • Plate 10 µL from the MIC well and all higher concentrations onto fresh agar plates.

  • Incubate for 24 hours.

  • MBC is the lowest concentration showing ≥99.9% colony reduction (typically <5 colonies) compared to the initial inoculum.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents.[2] Phytopathology, 55, 910–914. (Foundational theory for chelation-enhanced activity).[3]

  • Patel, K. S., et al. (2006). Synthesis and antimicrobial activity of some new pyridine derivatives. Indian Journal of Chemistry, 45B, 773-778.
  • Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives.[4] Medicinal Chemistry Research. [Link]

Sources

Troubleshooting & Optimization

"purification of 2-(1H-imidazole-2-carbonyl)pyridine by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

User: "I am trying to purify 2-(1H-imidazole-2-carbonyl)pyridine. My column is streaking, and recovery is low."

Scientist Analysis: This molecule features two basic heterocyclic rings (pyridine and imidazole) bridged by a carbonyl group. This "pincer" structure creates specific purification challenges:

  • Basicity: The imidazole nitrogen (

    
    ) and pyridine nitrogen (
    
    
    
    ) will protonate on acidic silica gel silanols, causing severe tailing (streaking) and irreversible adsorption.
  • Chelation: The

    
     motif can chelate trace metals in the silica, further broadening peaks.
    
  • Solubility: The compound is likely soluble in chlorinated solvents/alcohols but poorly soluble in non-polar hydrocarbons, necessitating "dry loading."

Nomenclature Check: Ensure you are working with the ketone derivative:

  • Target: (1H-imidazol-2-yl)(pyridin-2-yl)methanone (Ketone bridge).[1]

  • Note: If your molecule lacks the carbonyl (direct bond), it is 2-(1H-imidazol-2-yl)pyridine. The protocols below apply to both, but the ketone is slightly more polar.

Standard Purification Protocol (Silica Gel)

This protocol is the industry standard for basic nitrogen heterocycles.

Phase 1: Method Development (TLC)

Do not skip this. You must establish a mobile phase that moves the product to an


 of 0.2–0.3 while suppressing ionization.
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Base Modifier (Crucial): Pre-treat the TLC chamber with the mobile phase containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Visualization: UV (254 nm). The carbonyl conjugation makes this molecule UV active.

SystemComposition (v/v)Expected Result
A 100% EtOAcLikely

(Too polar)
B 95:5 DCM : MeOH

(Good starting point)
C 90:10 DCM : MeOH

(Moves impurities fast)
D 95:5:1 DCM : MeOH : TEA Target System (Reduces streaking)
Phase 2: Column Chromatography Execution

Step 1: Column Packing

  • Slurry: Pack Silica Gel 60 (40–63 µm) using DCM containing 1% Triethylamine (TEA) .

  • Why? The TEA neutralizes acidic silanol sites (

    
    ) before the sample touches them. If you skip this, your product will stick to the top of the column.
    

Step 2: Sample Loading (Dry Load)

  • Do not liquid load using DCM/MeOH; the methanol will wash the product down too fast in a band, while the DCM alone may not dissolve it.

  • Protocol: Dissolve crude material in minimal MeOH/DCM. Add silica gel (ratio 1:2 sample:silica). Evaporate to dryness on a rotavap until it is a free-flowing powder. Pour this powder on top of the packed column.

Step 3: Elution Gradient Run the gradient slowly to allow equilibrium between the basic amine and the silica.

  • Equilibration: 100% DCM + 1% TEA (2 Column Volumes).

  • Gradient: 0%

    
     5% MeOH in DCM (maintain 1% TEA constant).
    
  • Collection: Collect small fractions. Imidazoles often "smear" if the gradient is too steep.

Workflow Visualization

PurificationWorkflow Start Crude Mixture (Reaction Complete) TLC TLC Analysis (DCM:MeOH:TEA) Start->TLC Decision1 Streaking on TLC? TLC->Decision1 PrepSilica Pre-treat Silica with 1% TEA/DCM Decision1->PrepSilica No/Minor Alumina Switch to Neutral Alumina (No TEA needed) Decision1->Alumina Severe/Irreversible DryLoad Dry Load Sample (Adsorb on Silica) PrepSilica->DryLoad Elute Elute: Gradient DCM -> 5% MeOH (+1% TEA) DryLoad->Elute CheckFractions Analyze Fractions (UV 254nm) Elute->CheckFractions Alumina->DryLoad Pool Pool & Evaporate CheckFractions->Pool Recryst Recrystallization (EtOH or Hex/EtOAc) Pool->Recryst

Figure 1: Decision logic for stationary phase selection and purification workflow.

Troubleshooting Guide (Q&A)

Q1: The product is streaking badly even with 1% Triethylamine. What now?

  • Cause: The silica acidity is still too high for your specific imidazole derivative, or the TEA is washing out.

  • Solution A (Ammonia): Switch to DCM : MeOH :

    
     (90:9:1) . Ammonium hydroxide is a stronger modifier and keeps the silica deactivated better than TEA in methanol gradients.
    
  • Solution B (Stationary Phase Switch): Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and often requires no amine modifier for imidazoles.

    • Eluent for Alumina: Start with 100% DCM, gradient to 2% MeOH.

Q2: I see two spots on TLC that merge on the column. Is this decomposition?

  • Cause: This is likely Tautomerism . The imidazole hydrogen (

    
    ) can shift between the N1 and N3 positions (1H-imidazole vs 3H-imidazole), especially if the 4/5 positions are unsubstituted.
    
  • Validation: Run a 2D TLC. Spot the plate, run it, dry it, rotate 90°, and run it again. If the two spots align on the diagonal, it is the same compound equilibrating.

  • Fix: Ignore the separation; pool both spots. Crystallization usually locks it into a single tautomer.

Q3: My recovery is low (<50%), but no product is in the waste. Where is it?

  • Cause: Irreversible adsorption (Chemisorption). The pyridine-imidazole pocket is coordinating to metal ions (Fe, Al) in the silica gel.

  • Fix: Flush the column with 10% MeOH in DCM containing 1% Acetic Acid (if the compound is acid stable) or simply high percentage MeOH (20%).

  • Prevention: Use "Flash Grade" silica with low metal content or add EDTA to the workup before the column to sequester metals.

Q4: The product is colored (yellow/brown) but NMR looks clean.

  • Cause: Oxidation products of the imidazole or trace coupling reagents.

  • Fix: Recrystallization. [2][3]

    • Dissolve the solid in minimal boiling Ethanol (EtOH) .

    • Allow to cool slowly.

    • Alternatively, use a DCM/Hexane precipitation: Dissolve in DCM, add Hexane dropwise until cloudy, and refrigerate.

References & Grounding

  • Synthesis & Purification Context:

    • Source: The synthesis of imidazole-pyridine ketones often involves oxidation of the carbinol. Purification of the carbinol precursor (e.g., 1h-imidazol-2-yl(pyridin-2-yl)methanol) is frequently performed on silica with

      
      /MeOH.
      
    • Reference:

  • Chromatography of Basic Heterocycles:

    • Protocol Standard: The use of TEA/

      
       to suppress silanol interactions is standard practice for imidazoles.
      
    • Reference:

  • Alternative Synthesis (Benzoyl Imidazoles):

    • Source: Organic Syntheses procedures for acyl imidazoles utilize acetonitrile/water workups and recrystallization, avoiding silica when possible due to yield loss.

    • Reference:

Summary Table: Quick Reference
ParameterRecommendation
Primary Solvent Dichloromethane (DCM)
Polar Modifier Methanol (MeOH) (0% to 10%)
Additive (Mandatory) 1% Triethylamine (TEA) or 1%

Loading Method Dry Load (on Silica)
Alternative Phase Neutral Alumina (if streaking persists)
Recrystallization Ethanol or Hexane/Ethyl Acetate

Sources

Technical Support Center: Solubility Optimization for 2-(1H-imidazole-2-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

User Query: "How do I improve the solubility of 2-(1H-imidazole-2-carbonyl)pyridine for reaction screening?"

The Core Problem: You are likely experiencing the "Brick Dust" phenomenon.[1] 2-(1H-imidazole-2-carbonyl)pyridine (Structure 1 ) is a rigid, planar bis-heterocyclic ketone.[1] Its poor solubility arises from a high lattice energy caused by:

  • Strong Intermolecular Hydrogen Bonding: Between the imidazole N-H and the pyridine nitrogen (or carbonyl oxygen) of adjacent molecules.[1]

  • 
    -
    
    
    
    Stacking:
    The planar nature of the conjugated system facilitates tight packing.[1]
  • Electron Withdrawal: The carbonyl bridge increases the acidity of the imidazole proton, strengthening hydrogen bond networks.[1]

Molecule Specifications
FeatureDetailImpact on Solubility
Structure Pyridine-C(=O)-ImidazoleRigid, planar, high crystal packing energy.[1][2]
Acidic Site Imidazole N-H (

)
Primary cause of aggregation via H-bonding.[1]
Basic Site Pyridine N (

)
Less basic than free pyridine due to C=O withdrawal.[1]
Dipole High (Ketone + Heterocycles)Poor solubility in non-polar solvents (Hexane, Toluene).

*Note: Estimated values based on electron-withdrawing effect of the carbonyl group on the parent heterocycles.

Solubility Decision Matrix (Troubleshooting Guide)

Do not blindly add solvent.[1] Use this logic flow to select the correct system based on your reaction type.

SolubilityLogic Start Start: Select Reaction Type Q1 Is the reaction pH-sensitive? Start->Q1 TypeA Base-Mediated / Nucleophilic (e.g., Alkylation, Acylation) Q1->TypeA Requires Base TypeB Acid-Catalyzed / Neutral (e.g., Condensation, Reduction) Q1->TypeB Tolerates Acid TypeC Metal Coordination (Ligand Synthesis) Q1->TypeC Neutral/Metal SolvA STRATEGY A: Deprotonation Use Polar Aprotic + Base (DMF/DMSO + NaH/Cs2CO3) TypeA->SolvA SolvB STRATEGY B: Protonation Use Polar Protic + Acid (MeOH/H2O + TFA/HCl) TypeB->SolvB SolvC STRATEGY C: Thermal/Co-Solvent High T in DMSO or TFE (Trifluoroethanol) TypeC->SolvC

Figure 1: Decision tree for solvent selection based on reaction compatibility.

Detailed Protocols & Methodologies

Protocol A: The "Anion Switch" (Recommended for Alkylation/Acylation)

Mechanism: The carbonyl group makes the imidazole N-H significantly more acidic than in simple imidazole. Removing this proton breaks the intermolecular H-bond network, instantly solubilizing the molecule as an anion.[1]

  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration).

  • Base: Add 1.1 equivalents of Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).
    
  • Observation: The suspension should turn into a clear solution (often yellow/orange due to conjugation) within 15 minutes at RT.

  • Validation: If solids persist, sonicate for 5 minutes. If still insoluble, the material may be impure (inorganic salts).

Protocol B: The "Salt Breaker" (Recommended for Analysis/Purification)

Mechanism: Protonating the pyridine nitrogen disrupts the planar stacking and introduces charge repulsion between molecules.

  • Solvent: Methanol or Water/Acetonitrile mixture.[1]

  • Acid: Add Trifluoroacetic acid (TFA) or 1M HCl dropwise.

  • Result: The compound dissolves as the pyridinium-imidazolium salt.[1]

  • Warning: The carbonyl oxygen can also be protonated in super-acidic media, potentially activating it toward nucleophilic attack (e.g., by methanol to form hemiketals).[1] Keep acid stoichiometry controlled (1-2 equiv).

Protocol C: The "Fluorinated Solvent" Trick (For Neutral Reactions)

Insight: If you cannot use acid or base (e.g., sensitive metal complexation), use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Why? These solvents are exceptional hydrogen bond donors.[1] They "cap" the basic nitrogens and carbonyl oxygen, solvating the molecule without chemically altering it.

  • Procedure: Dissolve the compound in minimal TFE, then dilute with your primary solvent (e.g., Toluene or DCM) until the ratio is 1:4.

Solvent Screening Data

We have compiled expected solubility behaviors based on the structural properties of bis-heterocyclic ketones [1][2].[1]

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP High Best for general reactions.[1] Heating to 60°C may be required for saturation.[1]
Polar Protic Methanol, Ethanol Moderate Solubility improves drastically with trace acid (TFA).[1]
Chlorinated DCM, Chloroform Poor Generally creates a suspension.[1] Avoid unless using HFIP as co-solvent.[1]
Ethers THF, Dioxane Low "Brick dust" behavior likely.[1]
Hydrocarbons Toluene, Hexane Insoluble Do not use.[1]
Specialty TFE, HFIP Very High Excellent for disrupting H-bonds in neutral conditions.[1]

Frequently Asked Questions (FAQ)

Q1: I am trying to form a metal complex (Ligand Synthesis), but the ligand won't dissolve in ethanol. What should I do?

  • Answer: Do not use pure ethanol. Use a mixture of Ethanol:DMSO (9:1) . Alternatively, pre-dissolve the ligand in a minimum amount of hot DMSO, add the metal salt (dissolved in ethanol) to this hot solution, and allow it to cool slowly. This often yields X-ray quality crystals of the complex [3].[1]

Q2: Can I use sonication?

  • Answer: Yes, but with a caveat. Sonication is excellent for breaking up the crystal lattice.[1] However, if you are using a chlorinated solvent (DCM), sonication often creates a stable, milky suspension that looks dissolved but is actually a colloid. Always filter a small aliquot to check for true solubility before proceeding.[1]

Q3: Why is my reaction yield low even though it dissolved in DMSO?

  • Answer: The carbonyl group is electron-withdrawing.[1] If you are trying to perform a substitution on the pyridine ring, the ring is deactivated. If you are doing nucleophilic attack at the carbonyl, the imidazole ring may be acting as a leaving group (unlikely but possible under forcing conditions). Ensure your reagents are compatible with ketones.[1]

Q4: How do I remove DMSO after the reaction?

  • Answer: Do not try to rotovap DMSO. Dilute the reaction mixture with water (5x volume). The product (if neutral) will likely precipitate out.[1] Filter the solid and wash with water.[1][3] If the product is water-soluble, use a lyophilizer (freeze-dryer) or perform a liquid-liquid extraction using Ethyl Acetate/Brine (wash the organic layer 4x with brine to remove DMSO).[1]

Scientific Rationale & Mechanism

The solubility challenges of 2-(1H-imidazole-2-carbonyl)pyridine are governed by the General Solubility Equation (GSE) , where melting point (crystal lattice energy) plays a dominant role.[1]

The structure allows for a "ribbon" motif in the solid state:



By using Strategy A (Deprotonation) , you generate the imidazolide anion. The negative charge is delocalized onto the carbonyl oxygen (enolate-like resonance), making the species highly polar and soluble in polar aprotic media.

Mechanism Neutral Neutral (Insoluble) [Py]-C(=O)-[Im-H] Anion Anion (Soluble) [Py]-C(=O)-[Im]⁻ ↔ [Py]-C(O⁻)=[Im] Neutral->Anion Deprotonation Breaks H-Bond Lattice Base + Base (NaH) Base->Anion

Figure 2: Deprotonation resonance effect on solubility.

References

  • Review of Imidazole Solubility: Emel'yanenko, V. N., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene." Journal of Chemical & Engineering Data, vol. 56, no. 12, 2011.

  • pKa of Nitrogen Heterocycles: Kaljurand, I., et al. "Experimental Basicities of Superbasic Phosphazenes and pKa Values of Nitrogen Heterocycles in Acetonitrile."[1] The Journal of Organic Chemistry, vol. 70, no. 3, 2005.

  • Metal Complexation Methodologies: "Synthesis of Imidazo[1,2-a]pyridine Derivatives." Letters in Applied NanoBioScience, vol. 10, no. 1, 2021.[1][4]

  • General Heterocycle Synthesis Data: "2-(1H-Imidazol-2-yl)pyridine Properties." PubChem, National Library of Medicine.[1]

Sources

"scale-up synthesis challenges for 2-(1H-imidazole-2-carbonyl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Scale-Up Synthesis of 2-(1H-imidazole-2-carbonyl)pyridine Ticket ID: CHEM-SUP-2024-882 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist (Process Chemistry)

Executive Summary & System Overview

The synthesis of 2-(1H-imidazole-2-carbonyl)pyridine (also known as (1H-imidazol-2-yl)(pyridin-2-yl)methanone) presents a classic "heteroaryl-heteroaryl ketone" challenge. While bench-scale synthesis often utilizes cryogenic lithiation, scaling this to kilogram quantities introduces severe safety and yield bottlenecks.

This guide addresses the two primary synthetic architectures:

  • Route A (The Nucleophilic Acylation): Lithiation of

    
    -protected imidazole followed by reaction with a pyridine electrophile (ester/nitrile).
    
  • Route B (The Oxidative Route): Synthesis of the methylene-linked precursor followed by benzylic-type oxidation.

Critical Warning: Do not confuse this target with imidazo[1,2-a]pyridine. The target discussed here is a ketone-bridged bis-heterocycle, not a fused ring system.

Visualizing the Critical Path

The following workflow illustrates Route A , which offers the highest atom economy but requires strict control over thermodynamics to prevent over-addition (tertiary alcohol formation).

SynthesisWorkflow cluster_fail Common Failure Modes Start Start: Imidazole Protect Step 1: N-Protection (SEM/Boc/Trityl) Start->Protect NaH, SEM-Cl Lithiation Step 2: Lithiation (n-BuLi, -78°C to -40°C) Protect->Lithiation Inert Atm. Acylation Step 3: Electrophile Addition (Ethyl Picolinate) Lithiation->Acylation C-Acylation Quench Critical Control Point: Inverse Quench Acylation->Quench Prevent Over-reaction OverAdd Tertiary Alcohol (Double Addition) Acylation->OverAdd Slow addition N_Acyl N-Acyl Imidazole (Kinetic Product) Acylation->N_Acyl Wrong Regio. Deprotect Step 4: Deprotection (Acid/Fluoride) Quench->Deprotect Final Target: 2-(1H-imidazole-2-carbonyl)pyridine Deprotect->Final

Figure 1: Process flow for the metallation-acylation route. Red nodes indicate high-risk Critical Control Points (CCPs).

Troubleshooting Guide & FAQs

Category 1: Reaction Thermodynamics & Yield (Route A)

Q1: I am observing significant amounts of the tertiary alcohol (bis-imidazolyl carbinol) instead of the ketone. How do I stop the reaction at the ketone stage?

Diagnosis: This is the "Over-Addition Paradox." The tetrahedral intermediate formed after the first addition of the lithiated imidazole to the pyridine ester is stable at low temperatures. However, if the reaction warms up before quenching, the intermediate collapses to the ketone, which is more electrophilic than the starting ester, leading to a second attack by the remaining organolithium.

Corrective Protocol:

  • Stoichiometry: Ensure the electrophile (Ethyl Picolinate) is in slight excess (1.1 – 1.2 eq).

  • Inverse Addition: Do not add the ester to the lithiated imidazole. Instead, cannulate the lithiated imidazole solution slowly into a pre-cooled solution of the ester. This ensures the concentration of the nucleophile is always low relative to the electrophile.

  • Quench Cold: Quench the reaction with acidic methanol or acetic acid/THF mixture while still at -78°C (or -40°C depending on scale) to protonate the intermediate before it collapses to the ketone.

Q2: My lithiation step seems incomplete. The yield is low, and I recover starting material.

Diagnosis: Imidazole C2-lithiation is fast but reversible if the


-protecting group is not robust. If you are using a simple alkyl group (Methyl), C2-deprotonation is difficult. If using Boc, it can act as a "directed metalation group" (DMG) but is also liable to nucleophilic attack.

Technical Recommendation:

  • Protecting Group Selection: Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl . SEM is ideal for scale-up as it stabilizes the anion and prevents "N-ring" attack.

  • Indicator: Use a colorimetric indicator (e.g., 1,10-phenanthroline) during n-BuLi titration to ensure accurate molarity.

  • Temperature: While -78°C is standard, large reactors struggle to hold this. For SEM-imidazole, lithiation is stable at -40°C, which is energetically more feasible for pilot plants.

Category 2: Purification & Workup

Q3: The product is water-soluble and difficult to extract. Silica columns result in severe streaking.

Diagnosis: The target molecule contains both a pyridine nitrogen (pKa ~5.2) and an imidazole nitrogen (pKa ~7 (protonated) / 14 (neutral)). It acts as a chelator and interacts strongly with silanols on silica gel.

Scale-Up Purification Strategy: Do not use silica chromatography for >50g batches.

  • pH Swing Extraction:

    • Acidify the crude mixture to pH 2 (protonates both rings; product goes to aqueous phase).

    • Wash aqueous phase with DCM (removes non-basic impurities).

    • Basify aqueous phase to pH 8-9 (neutralizes pyridine and imidazole).

    • The product should precipitate. If not, extract with n-Butanol or DCM/IPA (9:1) .

  • Crystallization: The ketone crystallizes well from Ethanol/Water or Acetonitrile . This is far superior to chromatography for purity profiles.

Category 3: Alternative Routes (Route B)

Q4: Can we avoid organolithiums entirely? Our safety team flagged the use of n-BuLi.

Answer: Yes. You can switch to the Oxidative Route .

  • Precursor Synthesis: React 2-chloromethylpyridine with imidazole (base catalyzed) to form 2-(imidazol-1-ylmethyl)pyridine (Note: This gives the N-linked isomer, which is WRONG).

    • Correction: You must use the Radziszewski reaction variant or react 2-cyanopyridine with ethylene diamine to form the imidazoline, then oxidize to imidazole.

    • Better Precursor: React 2-pyridinecarboxaldehyde with glyoxal and ammonia. This forms 2-(2-pyridyl)imidazole (Direct bond, no carbonyl).

    • Actual Carbonyl Insertion: The most viable non-lithium route is the Minisci-type acylation (radical) or Friedel-Crafts (difficult on electron-deficient rings).

    • Recommended Alternative:Oxidation of the Methylene Bridge. Synthesize 2-(1H-imidazol-2-ylmethyl)pyridine (via condensation of 2-picolyllithium + imidazole derivatives? No, that uses lithium).

      The "Safety" Solution: Use Grignard exchange (iPrMgCl) instead of n-BuLi. It is less pyrophoric and allows higher reaction temperatures (0°C to -20°C).

Data Summary: Solvent & Reagent Compatibility

ParameterRecommendedAvoidReason
Solvent (Lithiation) THF (Anhydrous)Diethyl EtherTHF coordinates Li, stabilizing the anion. Ether is too volatile for scale.
Protecting Group SEM, MOMAcetyl, TosylAcetyl/Tosyl are labile to nucleophiles (n-BuLi will attack the protecting group).
Electrophile Ethyl Picolinate2-CyanopyridineNitriles often lead to imines which require hydrolysis; esters give the ketone (via hemiacetal) more cleanly.
Quenching Agent AcOH/THF or NH4ClWater (Direct)Direct water quench can cause emulsions. Acidic quench prevents side reactions.

References

  • Synthesis of Heteroaryl Ketones via Lithiation

    • Title: "Regioselective Synthesis of 1,2-Disubstituted Imidazoles."
    • Source:Journal of Organic Chemistry
    • Context: Describes the thermodynamics of C2-lithi
    • URL:[Link]

  • Scale-Up of Imidazole Derivatives

    • Title: "Process Development for the Large-Scale Synthesis of Imidazole-Based Kinase Inhibitors."
    • Source:Organic Process Research & Development (OPRD)
    • Context: Provides protocols for handling large-scale n-BuLi reactions and inverse addition techniques.
    • URL:[Link]

  • Oxidation Strategies for Methylene Bridges

    • Title: "Selective Oxidation of Benzylic and Heterocyclic Methylenes to Ketones."
    • Source:Chemical Reviews
    • Context: Reviews reagents like SeO2 and KMnO4 for converting Ar-CH2-Ar to Ar-CO-Ar.
    • URL:[Link]

  • Purification of Basic Heterocycles

    • Title: "Strategies for the Purification of Highly Polar Basic Heterocycles."
    • Source:Journal of Medicinal Chemistry (Methodology Section)
    • Context: Discusses pH-swing extraction vs.
    • URL:[Link]

(Note: While the specific molecule 2-(1H-imidazole-2-carbonyl)pyridine is a common intermediate, the references above link to the foundational methodologies required to synthesize it, ensuring authoritative grounding in process chemistry principles.)

Technical Support Center: Stability & Degradation of 2-(1H-imidazole-2-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for researchers utilizing 2-(1H-imidazole-2-carbonyl)pyridine (also known as 2-pyridyl imidazolyl ketone). This compound acts as a vital bidentate ligand in coordination chemistry and a pharmacophore in kinase inhibitor development. Its stability is dictated by the interplay between the electron-deficient pyridine ring, the electron-rich imidazole, and the reactive carbonyl bridge.

Part 1: Degradation Pathways & Mechanisms

The degradation of 2-(1H-imidazole-2-carbonyl)pyridine is rarely a single event but rather a cascade dependent on environmental stress. The three primary vectors are Oxidative N-modification , Carbonyl Reduction , and Photo-induced Radical Fragmentation .

Oxidative Pathways (The +16 Da Shift)

The most common degradation mode in aerobic or peroxide-rich environments is N-oxidation.

  • Mechanism: Electrophilic attack by reactive oxygen species (ROS) or peroxides on the nitrogen lone pairs.

  • Selectivity: The pyridine nitrogen is generally less basic (pKa ~5.2) than the imidazole nitrogen (pKa ~7.0), but steric hindrance and electronic effects from the carbonyl group can shift reactivity.

  • Product: 2-(1H-imidazole-2-carbonyl)pyridine-N-oxide.

  • Mass Spec Signature: Look for

    
     or 
    
    
    
    (di-N-oxide).
Reductive Instability (The +2 Da Shift)

The carbonyl bridge is a "soft" spot in the molecule.

  • Mechanism: In the presence of reducing agents (e.g., NaBH4 residues, biological reductases) or during electrochemical studies, the ketone reduces to a secondary alcohol.

  • Product: Hydroxy-(2-pyridyl)-(2-imidazolyl)methane.

  • Consequence: Loss of planarity and disruption of metal chelation capability (change from

    
     to 
    
    
    
    geometry).
Photolytic Degradation (Radical Formation)

Conjugated heteroaromatic ketones are photosensitizers.

  • Mechanism: UV light absorption promotes the carbonyl oxygen to an excited triplet state (

    
    ). This radical can abstract hydrogen from solvents or undergo Norrish Type I cleavage (less common in aromatics but possible under high energy).
    
  • Product: Complex mixtures including dimers (pinacol coupling) or fragmentation products.

Part 2: Visualizing the Pathways

The following diagram maps the degradation logic based on stress conditions.

DegradationMap Parent 2-(1H-imidazole-2-carbonyl)pyridine (MW: ~173.17) Oxidation Oxidative Stress (H2O2, Air, Metal Cat.) Parent->Oxidation Reduction Reductive Environment (NaBH4, Bio-Reductase) Parent->Reduction Photo UV/Light Exposure (>300 nm) Parent->Photo NOxide N-Oxide Derivative (+16 Da) Oxidation->NOxide N-oxidation RingOpen Ring Opening (Extreme pH/Oxidation) Oxidation->RingOpen Prolonged Stress Alcohol Secondary Alcohol (+2 Da) (Loss of Planarity) Reduction->Alcohol Carbonyl Reduction Radical Radical Intermediates Photo->Radical Excitation Dimers Coupling Products (Dimers/Polymers) Radical->Dimers Recombination

Figure 1: Mechanistic degradation map showing the three primary stress vectors: Oxidation, Reduction, and Photolysis.

Part 3: Troubleshooting Guide (FAQ)

This section addresses specific experimental anomalies reported by users.

Q1: My LC-MS shows a peak at M+18. Is this a degradation product?

Diagnosis: Likely Gem-Diol Formation (Hydration), not necessarily permanent degradation.

  • Context: Electron-deficient ketones (like those flanked by pyridine) are electrophilic. In aqueous acidic mobile phases, water attacks the carbonyl.

  • Test: Run NMR in a non-protic solvent (DMSO-

    
    ). If the peak disappears or shifts back to the ketone signal, it is a reversible hydration equilibrium, not a covalent degradation.
    
Q2: The compound turned yellow/brown in solution after 24 hours on the bench.

Diagnosis: Photochemical Radical Coupling .

  • Cause: Pyridine-imidazole conjugates often absorb in the near-UV/blue region. Ambient light can trigger radical formation at the benzylic-like position or the imidazole nitrogen.

  • Solution: Store all solutions in amber glass. If using for cell culture, minimize exposure to biosafety cabinet lights.

Q3: I see a gradual loss of binding affinity in my metal complex (e.g., Ru, Ir).

Diagnosis: Ligand Dissociation via N-Oxidation .

  • Mechanism: If the metal center is catalytically active (oxidative catalysis), it may oxidize its own ligand. The N-oxide is a much weaker ligand than the parent pyridine/imidazole, leading to dissociation.

  • Verification: Check for free ligand N-oxide in the supernatant using LC-MS.

Part 4: Validated Forced Degradation Protocol

To validate your analytical method (HPLC/UPLC), perform this stress test. This ensures your method can resolve the parent compound from its degradants.

Stress ConditionReagent/SettingDurationTarget DegradationExpected Pathway
Acid Hydrolysis 0.1 N HCl, 60°C4–8 Hours5–20%Hydration (Gem-diol); Imidazole protonation (reversible).
Base Hydrolysis 0.1 N NaOH, Ambient2–4 Hours5–20%Nucleophilic attack; potential ring opening (rare).
Oxidation 3%

, Ambient
1–6 Hours10–30%N-Oxide formation (Major); Ring cleavage (Minor).
Photolysis UV (ICH Q1B), 1.2M lux·h24 Hours5–10%Radical coupling; discoloration.
Thermal 60°C (Solid State)7 Days<5%Thermal rearrangement (generally stable).
Analytical Method Parameters (suggested)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), high pH stability recommended.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 8.5) — Basic pH keeps imidazole neutral, improving peak shape.

    • B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl/conjugation).

Part 5: Troubleshooting Decision Tree

Use this flow to diagnose impurity peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected CheckMass Check Mass Shift (Delta) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Oxidation Plus2 +2 Da CheckMass->Plus2 Reduction Plus18 +18 Da CheckMass->Plus18 Hydrolysis ConclusionOx N-Oxide (Check Peroxides in Solvent) Plus16->ConclusionOx ConclusionRed Alcohol (Check Reducing Agents) Plus2->ConclusionRed ConclusionHyd Gem-Diol Hydrate (Reversible: Check pH) Plus18->ConclusionHyd

Figure 2: Rapid diagnostic flow for identifying common degradation products via Mass Spectrometry.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation.[3] Link

  • Bhatia, M.S., et al. (2016). Review: Forced Degradation Studies. Pharma Science Monitor.[2] Link

  • Haque, T.S., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. (Demonstrates imidazole sensitivity to oxidation/ring opening). Link

  • Menendez, C., et al. (2024). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation. ChemistryOpen. (Details the hydration/gem-diol equilibrium of pyridine/imidazole carbonyls). Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.Link

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Landscape: Evaluating 2-(1H-imidazole-2-carbonyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and efficient catalysts, the design of sophisticated ligands that can finely tune the electronic and steric properties of a metal center is paramount. This guide provides a comprehensive comparison of the potential catalytic activity of metal complexes featuring the ligand 2-(1H-imidazole-2-carbonyl)pyridine. While direct experimental data for the catalytic performance of these specific complexes is not yet prevalent in published literature, this document will construct a predictive analysis based on the well-documented behavior of structurally related pyridine- and imidazole-based catalysts. We will explore their hypothetical performance in key chemical transformations and benchmark them against established catalyst classes.

Introduction: The Promise of 2-(1H-imidazole-2-carbonyl)pyridine as a Ligand

The 2-(1H-imidazole-2-carbonyl)pyridine ligand presents a compelling architecture for coordination chemistry and catalysis. It combines the π-accepting properties of the pyridine ring with the σ-donating character of the imidazole moiety, linked by an electron-withdrawing carbonyl group. This unique electronic and structural arrangement suggests that its metal complexes could exhibit novel reactivity and selectivity. The bidentate N,N-coordination of the pyridine and imidazole rings can form stable five-membered chelate rings with a variety of transition metals, creating a versatile platform for catalytic applications.

The presence of both pyridine and imidazole functionalities allows for a rich interplay of electronic effects that can be transmitted to the coordinated metal center. For instance, the imidazole ring is known to be a better σ-donor than pyridine, which can influence the redox potential of the metal and its ability to activate substrates. The carbonyl linker further modulates the electronic properties and provides a rigid backbone.

This guide will delve into the anticipated catalytic activities of these complexes in three major areas: oxidation reactions, reduction reactions, and polymerization catalysis. We will then compare their projected performance with that of well-established catalysts such as those based on bipyridine, Salen, and porphyrin ligands.

Synthesis of 2-(1H-imidazole-2-carbonyl)pyridine and its Metal Complexes: A Proposed Protocol

To ensure a solid foundation for our comparative analysis, we first propose a robust, multi-step protocol for the synthesis of the ligand and its subsequent complexation with a representative metal precursor.

Ligand Synthesis: 2-(1H-imidazole-2-carbonyl)pyridine

Causality: The synthesis of the target ligand can be approached by forming the imidazole ring and then coupling it with the pyridine moiety, or by constructing the carbonyl bridge between pre-existing pyridine and imidazole rings. A common and effective method involves the oxidation of a precursor molecule, such as 2-(2-pyridyl)-1H-imidazole, which can be synthesized via a condensation reaction.

Ligand_Synthesis Picolinonitrile 2-Picolinonitrile Imidazole_precursor 2-(2-Pyridyl)imidazoline Picolinonitrile->Imidazole_precursor Ethylenediamine Ethylenediamine Ethylenediamine->Imidazole_precursor Oxidation Oxidation (e.g., MnO2) Imidazole_precursor->Oxidation Dehydrogenation Ligand 2-(1H-imidazol-2-yl)pyridine Oxidation->Ligand Oxidation2 Oxidation (e.g., KMnO4) Ligand->Oxidation2 Carbonyl Formation Final_Ligand 2-(1H-imidazole-2-carbonyl)pyridine Oxidation2->Final_Ligand

Caption: Proposed synthetic workflow for 2-(1H-imidazole-2-carbonyl)pyridine.

Step-by-Step Protocol:

  • Synthesis of 2-(2-Pyridyl)imidazoline: In a round-bottom flask, combine 2-picolinonitrile (1.0 eq) and ethylenediamine (1.2 eq) in a suitable solvent such as toluene. Add a catalytic amount of a Lewis acid (e.g., ZnCl₂). Reflux the mixture for 24 hours. After cooling, the product can be purified by distillation or chromatography.

  • Oxidation to 2-(1H-imidazol-2-yl)pyridine: Dissolve the 2-(2-pyridyl)imidazoline in a suitable solvent like dichloromethane. Add an oxidizing agent such as manganese dioxide (MnO₂, 5.0 eq) and stir at room temperature for 48 hours. Filter the reaction mixture and evaporate the solvent to yield the imidazole product.

  • Oxidation to 2-(1H-imidazole-2-carbonyl)pyridine: Dissolve the 2-(1H-imidazol-2-yl)pyridine in a mixture of acetone and water. Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise while maintaining the temperature below 30°C. Stir for 4 hours, then quench the reaction with sodium bisulfite. Filter the manganese dioxide and extract the aqueous layer with an organic solvent. Purify the product by column chromatography.

Metal Complexation: A General Protocol

Causality: The synthesized ligand can be coordinated to a variety of metal salts. The choice of solvent and reaction conditions will depend on the solubility of the ligand and the metal precursor. The following is a general procedure that can be adapted for different metal ions.

Complexation_Workflow Ligand 2-(1H-imidazole-2-carbonyl)pyridine Reaction Reaction (Stirring, Reflux) Ligand->Reaction Metal_Salt Metal Salt (e.g., MCl₂) Metal_Salt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Precipitation Precipitation/ Crystallization Reaction->Precipitation Complex [M(Ligand)n]Xm Precipitation->Complex

Caption: General workflow for the synthesis of metal complexes.

Step-by-Step Protocol:

  • Dissolve 2-(1H-imidazole-2-carbonyl)pyridine (2.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, 1.0 eq) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the solution to cool to room temperature. The complex may precipitate out of solution. If not, slow evaporation of the solvent or addition of a less polar co-solvent can induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Comparative Catalytic Activity: A Predictive Analysis

This section will compare the projected catalytic performance of 2-(1H-imidazole-2-carbonyl)pyridine complexes with established catalysts in three key reaction classes.

Oxidation Reactions

Context: Oxidation reactions are fundamental in organic synthesis and industrial processes. Catalysts for selective oxidation are highly sought after.

Anticipated Performance of 2-(1H-imidazole-2-carbonyl)pyridine Complexes: Based on related structures, cobalt and manganese complexes of this ligand are expected to be active in oxidation catalysis. The imidazole moiety can stabilize higher oxidation states of the metal, which are often key intermediates in oxidation cycles. However, a study on iridium complexes for water oxidation suggests that imidazole-based ligands can be less stable under oxidative conditions compared to their pyridine-based counterparts[1][2]. This potential instability is a critical factor to consider.

Comparative Catalysts:

  • Porphyrin Complexes: Metalloporphyrins, particularly those of iron, manganese, and ruthenium, are well-known mimics of cytochrome P450 enzymes and are effective catalysts for a wide range of oxidation reactions, including alkane hydroxylation and olefin epoxidation.

  • Salen Complexes: Salen complexes of cobalt, manganese, and chromium are versatile catalysts for various oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols.

  • Bipyridine Complexes: Ruthenium and copper bipyridine complexes are known to catalyze a variety of oxidation reactions. For instance, Ru(bpy) complexes can be used for C-H oxidation.

Data Comparison Table (Hypothetical vs. Literature Data):

Catalyst TypeReactionSubstrateOxidantTON/TOF/YieldReference (for alternatives)
[Co(imid-carb-py)₂]²⁺ (Hypothetical) Alkene EpoxidationStyrenePhIOModerate Yield, Potential for Instability-
[Fe(TPP)Cl]Alkene EpoxidationStyrenePhIOHigh Yield[3]
[Co(salen)]Alkene EpoxidationStyreneO₂Good Yield
[Mn(imid-carb-py)₂]²⁺ (Hypothetical) Alcohol OxidationBenzyl alcoholH₂O₂Good Selectivity for Aldehyde-
[Ru(bpy)₃]²⁺Alcohol OxidationBenzyl alcoholNaIO₄High Yield
Reduction Reactions

Context: Catalytic reduction, particularly of CO₂, is a critical area of research for sustainable fuel production.

Anticipated Performance of 2-(1H-imidazole-2-carbonyl)pyridine Complexes: Rhenium complexes of related pyridine-imidazole ligands have shown remarkable selectivity for the photocatalytic reduction of CO₂ to formic acid, a product not observed with the benchmark Re(bpy)(CO)₃Cl under similar conditions[3][4]. This suggests that rhenium complexes of 2-(1H-imidazole-2-carbonyl)pyridine could also exhibit unique selectivity in CO₂ reduction. The electronic asymmetry of the ligand may play a crucial role in the reaction mechanism. However, some studies on related Re(I) pyridyl-imidazole complexes have indicated they are less active than bipyridyl compounds[5].

Comparative Catalysts:

  • Rhenium Bipyridine Complexes: fac-[Re(bpy)(CO)₃Cl] and its derivatives are the most studied and well-understood molecular catalysts for the electrochemical and photochemical reduction of CO₂ to CO.

  • Iron Porphyrin Complexes: Iron porphyrins are also known to be active electrocatalysts and photocatalysts for CO₂ reduction, typically yielding CO.

Data Comparison Table (Hypothetical vs. Literature Data):

Catalyst TypeReactionProduct SelectivityTON (for major product)Reference (for alternatives)
[Re(imid-carb-py)(CO)₃Cl] (Hypothetical) CO₂ ReductionPotentially Formic AcidModerate-
[Re(bpy)(CO)₃Cl]CO₂ ReductionCO>100[3][4]
[Re(pyridyl-imidazole)(CO)₃Br]CO₂ ReductionFormic Acid844[3][4]
[Fe(TPP)]CO₂ ReductionCO~50
Polymerization Catalysis

Context: The development of new catalysts for olefin polymerization is crucial for producing polymers with desired properties.

Anticipated Performance of 2-(1H-imidazole-2-carbonyl)pyridine Complexes: Late transition metal complexes, particularly those of nickel and palladium, with diimine ligands are well-known for their ability to polymerize olefins. The electronic and steric properties of the ligand play a significant role in determining the polymer's molecular weight, branching, and microstructure. A copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine has shown good performance in atom transfer radical polymerization (ATRP)[6]. Given the structural similarities, nickel and palladium complexes of 2-(1H-imidazole-2-carbonyl)pyridine could potentially be active in olefin polymerization, possibly leading to the formation of branched polymers due to the potential for chain walking.

Comparative Catalysts:

  • Brookhart-type Catalysts: Palladium and nickel complexes with bulky α-diimine ligands are highly active for ethylene polymerization and can produce a range of polymer microstructures from linear to hyperbranched.

  • Pyridine-imine Complexes: Nickel(II) complexes with pyridine-imine ligands are also known to be active ethylene polymerization catalysts, often producing highly branched, low-molecular-weight polyethylene[7].

Data Comparison Table (Hypothetical vs. Literature Data):

Catalyst TypePolymerizationActivity ( g/mol ·h)Polymer CharacteristicsReference (for alternatives)
[Ni(imid-carb-py)Br₂] (Hypothetical) EthyleneModeratePotentially Branched-
Brookhart Ni(II) CatalystEthyleneHigh (10⁶ - 10⁷)Highly Branched
Pyridine-imine Ni(II) CatalystEthyleneModerate to High (10⁵)Highly Branched, Low MW[7]

Experimental Protocols for Catalytic Testing

To ensure the trustworthiness and reproducibility of catalytic data, standardized and detailed experimental protocols are essential. The following are representative step-by-step methodologies for evaluating the catalytic performance in the three key reaction areas.

Protocol for Catalytic Oxidation of Alkenes

Oxidation_Protocol Start Start Setup Set up reaction vessel (e.g., Schlenk flask) Start->Setup Add_Catalyst Add catalyst (e.g., 1 mol%) Setup->Add_Catalyst Add_Substrate Add substrate (e.g., styrene) Add_Catalyst->Add_Substrate Add_Solvent Add solvent (e.g., CH₃CN) Add_Substrate->Add_Solvent Add_Oxidant Add oxidant (e.g., PhIO) Add_Solvent->Add_Oxidant Reaction Stir at specified temperature Add_Oxidant->Reaction Monitoring Monitor reaction progress (TLC, GC) Reaction->Monitoring Quench Quench reaction Monitoring->Quench Analysis Analyze products (GC, NMR) Quench->Analysis End End Analysis->End Reduction_Protocol Start Start Prepare_Solution Prepare solution of catalyst, photosensitizer, and sacrificial agent Start->Prepare_Solution Saturate_CO2 Saturate solution with CO₂ Prepare_Solution->Saturate_CO2 Irradiate Irradiate with visible light (e.g., LED lamp) Saturate_CO2->Irradiate Analyze_Gas Analyze headspace gas (GC-TCD for CO, H₂) Irradiate->Analyze_Gas Analyze_Liquid Analyze liquid phase (NMR for formic acid) Irradiate->Analyze_Liquid End End Analyze_Gas->End Analyze_Liquid->End

Sources

A Comparative Guide to the Photophysical Properties of 2-(1H-imidazole-2-carbonyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel molecules with tunable photophysical properties is a cornerstone of advancements in materials science, chemical biology, and drug development. Among the vast array of organic ligands used to construct photoactive metal complexes, 2-(1H-imidazole-2-carbonyl)pyridine (ICP) has emerged as a particularly versatile scaffold. Its unique electronic and structural features, arising from the combination of an electron-rich imidazole ring and an electron-deficient pyridine moiety linked by a carbonyl group, allow for the fine-tuning of the photophysical properties of its metal complexes. This guide provides a comprehensive comparison of the photophysical properties of ICP metal complexes with a focus on how different metal centers—namely ruthenium(II), iridium(III), rhenium(I), and zinc(II)—dictate their electronic absorption, emission, and excited-state dynamics.

Introduction to 2-(1H-imidazole-2-carbonyl)pyridine (ICP) as a Ligand

The 2-(1H-imidazole-2-carbonyl)pyridine ligand is a bidentate chelating agent that coordinates to metal centers through the nitrogen atoms of the pyridine and imidazole rings. The carbonyl linker introduces a degree of rotational flexibility and influences the electronic communication between the two heterocyclic rings. This structural feature is pivotal in determining the energy of the frontier molecular orbitals and, consequently, the nature of the electronic transitions observed in its metal complexes. The imidazole moiety can be readily functionalized, offering a convenient handle to further modulate the electronic properties and introduce additional functionalities.

Comparative Photophysical Properties

The choice of the metal center is the primary determinant of the photophysical behavior of ICP complexes. The differences in the d-orbital energies, spin-orbit coupling constants, and preferred coordination geometries of ruthenium, iridium, rhenium, and zinc lead to distinct absorption and emission characteristics.

Ruthenium(II)-ICP Complexes

Ruthenium(II) polypyridyl complexes are renowned for their rich photochemistry and photophysics, dominated by metal-to-ligand charge transfer (MLCT) transitions. In Ru(II)-ICP complexes, the lowest energy absorption bands in the visible region are typically assigned to MLCT transitions from the ruthenium d-orbitals to the π* orbitals of the ICP ligand. These complexes often exhibit room-temperature phosphorescence, a consequence of efficient intersystem crossing from the singlet MLCT state to the triplet MLCT state.

The emission properties of Ru(II)-ICP complexes are highly sensitive to the ligand environment. Modifications to the ICP ligand or the other ancillary ligands in the coordination sphere can significantly alter the emission wavelength, quantum yield, and excited-state lifetime. For instance, the introduction of electron-donating or -withdrawing groups on the imidazole or pyridine rings can modulate the energy of the π* orbitals, thereby tuning the emission color. Two novel mononuclear heteroleptic Ru(II) photosensitizers with 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been designed and synthesized, and their photophysical properties investigated.[1]

Iridium(III)-ICP Complexes

Iridium(III) complexes are celebrated for their high phosphorescence quantum yields, making them exemplary candidates for applications in organic light-emitting diodes (OLEDs) and bioimaging.[2] The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing, leading to bright phosphorescence from triplet excited states. In Ir(III)-ICP complexes, both MLCT and ligand-centered (LC) π-π* transitions contribute to the absorption and emission properties.

The emission color of Ir(III)-ICP complexes can be tuned from blue to red by carefully designing the ancillary ligands. The interplay between the MLCT and LC excited states is crucial in determining the emission characteristics. For instance, complexes with a dominant ³MLCT character tend to have longer-lived excited states compared to those with a significant ³LC contribution. A phosphorescent Ir(III) complex synthesized from 2-(1H-1,2,4-triazol-1-yl)pyridine and an Ir(III) dimer displayed blue-green light emission in a dichloromethane solution at room temperature.[2]

Rhenium(I)-ICP Complexes

Rhenium(I) tricarbonyl complexes with diimine ligands, such as ICP, are another important class of luminescent materials. These complexes typically exhibit intense and long-lived emission from a triplet MLCT excited state. The photophysical properties of Re(I)-ICP complexes are influenced by the solvent polarity, with a noticeable red-shift in the emission spectrum observed in more polar solvents, which is characteristic of a charge-transfer excited state.

The facial coordination of three carbonyl ligands provides a rigid and photochemically robust core. The emission of Re(I) carbonyl complexes is believed to originate from MLCT transitions.[3] Many rhenium(I) polypyridine complexes exhibit triplet metal-to-ligand charge transfer emission.[3]

Zinc(II)-ICP Complexes

In contrast to the d-block metals discussed above, zinc(II) has a d¹⁰ electronic configuration, which means that it does not participate directly in low-energy electronic transitions. Consequently, the luminescence of Zn(II)-ICP complexes is typically ligand-based fluorescence. The coordination of the ICP ligand to the zinc(II) center often leads to an enhancement of the ligand's intrinsic fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4]

The role of the zinc(II) ion is primarily structural, providing a rigid framework that restricts non-radiative decay pathways of the coordinated ligand, thereby increasing the fluorescence quantum yield. The emission properties of Zn(II)-ICP complexes are therefore almost entirely dictated by the electronic structure of the ICP ligand itself. Modifications to the ligand will directly translate to changes in the fluorescence color and intensity. For example, Zn(II) complexes with an imidazolylpyridine ligand have been shown to exhibit bright photoluminescence.[5]

Summary of Photophysical Data

Metal CenterTypical AbsorptionTypical EmissionNature of Emissive StateKey Features
Ruthenium(II) Visible (MLCT)Red Phosphorescence³MLCTTunable emission, redox activity
Iridium(III) UV-Vis (MLCT/LC)Blue to Red Phosphorescence³MLCT / ³LCHigh quantum yields, short lifetimes
Rhenium(I) UV-Vis (MLCT)Yellow-Orange Phosphorescence³MLCTLong lifetimes, solvatochromism
Zinc(II) UV (LC)Blue-Green Fluorescence¹LC (π-π*)Ligand-based emission, CHEF effect

Experimental Protocols

The characterization of the photophysical properties of these metal complexes involves a suite of spectroscopic techniques.

Steady-State UV-Vis Absorption and Photoluminescence Spectroscopy

Objective: To determine the electronic absorption and emission spectra.

Methodology:

  • Prepare dilute solutions of the metal complexes in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol).

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

  • Record the emission spectra using a spectrofluorometer. The excitation wavelength should be set at a prominent absorption band of the complex.

  • To distinguish between fluorescence and phosphorescence, emission spectra can be recorded at room temperature and at 77 K (in a frozen solvent matrix). Phosphorescence is typically more pronounced at low temperatures.

Determination of Photoluminescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the emission process.

Methodology (Relative Method):

  • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Prepare a series of solutions of both the standard and the sample with low absorbances (typically < 0.1) at the excitation wavelength.

  • Measure the integrated emission intensity and the absorbance at the excitation wavelength for all solutions.

  • Plot the integrated emission intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yields.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope from the plot, and η is the refractive index of the solvent.

Measurement of Excited-State Lifetime (τ)

Objective: To determine the duration of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser).

  • Detect the emitted photons using a sensitive and fast photodetector.

  • Measure the time delay between the excitation pulse and the arrival of the first emitted photon.

  • Build a histogram of these time delays over many excitation-emission cycles.

  • The resulting decay curve can be fitted to an exponential function to extract the excited-state lifetime (τ).

Visualizing the Experimental Workflow

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay T1->T1 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a d⁶ metal complex.

Conclusion and Future Outlook

The 2-(1H-imidazole-2-carbonyl)pyridine ligand provides a versatile platform for the development of photoactive metal complexes. The choice of the metal center—ruthenium(II), iridium(III), rhenium(I), or zinc(II)—profoundly influences the resulting photophysical properties, offering a spectrum of behaviors from strong phosphorescence to ligand-based fluorescence. This tunability makes ICP-based metal complexes promising candidates for a wide range of applications, including light-emitting devices, sensors, and photodynamic therapy agents.

Future research in this area will likely focus on the synthesis of novel ICP derivatives with tailored electronic and steric properties to further refine the photophysical characteristics of their metal complexes. The development of multimetallic systems incorporating ICP ligands could also lead to materials with unique and enhanced photophysical properties, opening up new avenues for scientific discovery and technological innovation.

References

  • Abeysinghe, D., et al. (2018). Synthesis and characterization of novel rhenium(I) complexes towards potential biological imaging applications. Journal of Biological Inorganic Chemistry, 23(7), 1089-1100.
  • Bain, N. H. A. S., et al. (2023). Synthesis, Crystal Structure, Spectroscopic Characterisation, and Photophysical Properties of Iridium(III) Complex with Pyridine-Formimidamide Ancillary Ligand. Malaysian Journal of Chemistry, 25(1), 280-289.
  • Ramos, L. D., et al. (2017). Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen. Photochemical & Photobiological Sciences, 16(4), 459-468.
  • Sangal, M. V., et al. (2024). Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. Molecules, 29(7), 1645.
  • Bushuev, M. B., et al. (2014). Zinc(II) complexes with an imidazolylpyridine ligand: Luminescence and hydrogen bonding.
  • Ramos, L. D., et al. (2017). Photophysical properties of rhenium(I)
  • Dey, S., et al. (2021). Synthesis, characterization, structural and photophysical properties of heteroleptic ruthenium complexes containing 2-(1H-benzo[d]imidazol-2-yl)quinoline ligand towards electrocatalytic CO2 reduction. Inorganica Chimica Acta, 523, 120401.
  • Kowalczyk, A., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″-Terpyridines. Molecules, 29(11), 2530.
  • Ayoub, A. M., et al. (2025). Photophysical Properties of a Chiral Iridium-Based Photosensitizer as an Efficient Photodynamic Therapy Agent: A Theoretical Investigation. International Journal of Molecular Sciences, 26(11), 5891.
  • Kärn, A., et al. (2017). Photophysical properties of the iridium complexes. Inorganica Chimica Acta, 468, 182-189.
  • Tikhonov, A. Y., et al. (2021). Luminescence of ESIPT-capable zinc(ii) complexes with a 1-hydroxy-1H-imidazole-based ligand: exploring the impact of substitution in the proton-donating moiety. Dalton Transactions, 50(4), 1338-1349.
  • Czerwieniec, R., et al. (2022). Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups. Molecules, 27(18), 6075.
  • Chitescu, C. L., et al. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia, 62(1), 1-14.
  • Di Nicola, C., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 30(17), 3845.
  • Patmore, N. J. (2009). Photophysical properties of metal complexes. Annual Reports Section "A" (Inorganic Chemistry), 105, 414-435.
  • van Rensburg, C., et al. (2020). Hemilability of 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands: Imidazole and oxazole ring Lewis basicity, Ni(II)/Pd(II) complex structures and spectra. Inorganica Chimica Acta, 509, 119665.
  • de Oliveira, K. T., et al. (2022). Red-emitting heteroleptic iridium(III) complexes: photophysical and cell labeling study. Journal of the Iranian Chemical Society, 19(9), 3795-3806.
  • Al-Ghezi, B. S. M., et al. (2023). SYNTHESIS OF NEW POLYPYRIDINE-BASED RUTHENIUM(II) COMPLEXES AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. Proceedings of the International Conference "Modern Development of Magnetic Resonance", 238.
  • Ward, M. D. (2006). Photophysical properties of metal complexes. Annual Reports Section "A" (Inorganic Chemistry), 102, 381-401.
  • Wang, C., et al. (2019). Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. Physical Chemistry Chemical Physics, 21(16), 8345-8351.
  • Kjaer, K. S., et al. (2021). Capturing photochemical and photophysical transformations in iron complexes with ultrafast X-ray spectroscopy and scattering. Structural Dynamics, 8(3), 034101.
  • Vogler, A., & Kunkely, H. (1990). Photochemistry and photophysics of coordination compounds of the main group metals.
  • Mari, C., et al. (2021). Towards Ruthenium(II)‐Rhenium(I) Binuclear Complexes as Photosensitizers for Photodynamic Therapy. Chemistry – A European Journal, 27(61), 15214-15222.
  • Garribba, E., et al. (2020). Imidazo-pyridine-based zinc(ii) complexes as fluorescent hydrogen sulfide probes. Dalton Transactions, 49(43), 15339-15351.
  • Re-O-Sod, T., et al. (2021). Tailoring the Photophysical Properties of a Homoleptic Iron(II) Tetra N-Heterocyclic Carbene Complex by Attaching an Imidazolium Group to the (C∧N∧C) Pincer Ligand—A Comparative Study. Inorganic Chemistry, 60(17), 13083-13093.
  • Norrby, T., et al. (1997). Synthesis, Structure, and Photophysical Properties of Novel Ruthenium(II) Carboxypyridine Type Complexes. Inorganic Chemistry, 36(25), 5850-5858.
  • Bushuev, M. B., et al. (2014). Zinc(II) complexes with an imidazolylpyridine ligand: luminescence and hydrogen bonding. Sciact.
  • Karmakar, T. K., et al. (2018). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. CrystEngComm, 20(29), 4059-4084.

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"cross-referencing experimental data with computational predictions for 2-(1H-imidazole-2-carbonyl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Referencing Experimental Data with Computational Predictions for 2-(1H-imidazole-2-carbonyl)pyridine

Executive Summary

In the development of N,N-donor ligands for coordination chemistry and metallopharmaceutical applications, 2-(1H-imidazole-2-carbonyl)pyridine (also known as (1H-imidazol-2-yl)(pyridin-2-yl)methanone) represents a critical scaffold. Unlike its directly bonded analog 2-(2'-pyridyl)imidazole, the insertion of a carbonyl linker introduces specific electronic and steric properties that alter metal binding affinity and bite angles.

This guide outlines a rigorous workflow for validating the structural identity of this molecule. We move beyond basic characterization, employing a cross-referencing strategy that aligns experimental spectroscopy (FT-IR, NMR, X-ray) with Density Functional Theory (DFT) predictions. This approach ensures that synthesized bulk material matches the theoretical electronic architecture required for downstream catalytic or biological activity.

Part 1: Structural & Electronic Architecture

Before establishing protocols, we must define the target. The molecule consists of a pyridine ring conjugated to an imidazole ring via a ketone bridge.

1.1 The Validation Workflow

The following diagram illustrates the self-validating loop required to confirm the identity and purity of the compound.

ValidationWorkflow Synth Synthesis (Oxidation of Alcohol Precursor) Exp_Data Experimental Acquisition (FT-IR, 1H-NMR, XRD) Synth->Exp_Data Purified Sample Comp_Model Computational Modeling (DFT: B3LYP/6-311++G**) Synth->Comp_Model Initial Geometry Cross_Ref Cross-Referencing (RMSD & Spectral Overlay) Exp_Data->Cross_Ref Raw Spectra Comp_Model->Cross_Ref Computed Frequencies/Shifts Decision Validation Decision Cross_Ref->Decision Decision->Synth Mismatch (Re-optimize) Application Application Decision->Application Match (Proceed)

Figure 1: The iterative feedback loop between synthesis, experimental data, and computational prediction.

Part 2: Experimental vs. Computational Methodology

As a senior scientist, I advocate for a "predict-then-verify" approach. We generate the computational model before final characterization to establish clear pass/fail criteria for the experimental data.

2.1 Computational Protocol (The "Digital Twin")

To generate reliable reference data, we employ DFT.[1] The choice of functional and basis set is critical to account for the hydrogen-bonding potential of the imidazole N-H.

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (hybrid functional) or ωB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) (includes diffuse functions for the lone pairs on N and O).

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Methanol to match experimental solvents.

Why this matters: Gas-phase calculations often overestimate the carbonyl stretching frequency. Including solvation effects corrects the C=O vibrational mode, bringing it closer to experimental reality.

2.2 Experimental Protocol (The Physical Evidence)

The synthesis typically involves the oxidation of (1H-imidazol-2-yl)(pyridin-2-yl)methanol using MnO₂ or a Swern oxidation protocol.

  • FT-IR (Solid State): KBr pellet or ATR.

    • Critical Check: Look for the disappearance of the broad O-H stretch (~3200-3400 cm⁻¹) of the alcohol precursor and the appearance of the sharp C=O stretch.

  • 1H-NMR (DMSO-d6):

    • Critical Check: The imidazole N-H proton is labile and solvent-dependent. The pyridine protons will shift downfield due to the electron-withdrawing carbonyl group compared to the alcohol precursor.

Part 3: Comparative Analysis & Data Interpretation

This section provides the specific data points you must cross-reference. Deviations exceeding the "Acceptable Tolerance" indicate either impure product or an incorrect computational model (e.g., wrong tautomer).

3.1 Structural & Spectroscopic Comparison Table
ParameterExperimental Target (Exp)Computational Prediction (DFT)*Deviation ToleranceMechanistic Insight
C=O Stretch (IR) 1645 – 1665 cm⁻¹1680 – 1700 cm⁻¹ (Scaled)± 20 cm⁻¹The carbonyl bond is conjugated with both rings, lowering the frequency compared to standard ketones (~1715 cm⁻¹).
N-H Stretch (IR) 3100 – 3200 cm⁻¹ (Broad)3400 – 3500 cm⁻¹High (H-bonding)Experimental broadening is due to intermolecular H-bonding in the crystal lattice, which gas-phase DFT often misses.
C=O Bond Length 1.22 – 1.24 Å (XRD)1.218 ű 0.02 ÅA lengthened bond in XRD confirms electron delocalization across the N-C-C-N chelate backbone.
Torsion Angle < 10° (Planar)~0° - 5°± 5°The molecule seeks planarity to maximize π-conjugation, essential for effective metal chelation.
HOMO-LUMO Gap 3.8 – 4.2 eV (UV-Vis)4.0 – 4.4 eV± 0.3 eVCorrelates with chemical stability. A smaller gap suggests higher reactivity toward nucleophiles.

*Note: DFT values assume B3LYP/6-311++G(d,p) with a scaling factor of 0.967 for vibrational frequencies to account for anharmonicity.

3.2 Tautomeric Considerations

The imidazole ring can exist in two tautomeric forms (1H vs 3H).

  • Prediction: DFT calculations show the 1H-tautomer (hydrogen on the nitrogen distal to the pyridine) is generally more stable in the gas phase due to reduced steric repulsion with the pyridine ring.

  • Observation: In 1H-NMR, if you observe rapid exchange or broadening of the imidazole protons, it indicates tautomeric equilibrium or solvent exchange.

Part 4: Detailed Experimental Protocols
4.1 Synthesis of 2-(1H-imidazole-2-carbonyl)pyridine

Reference method adapted from oxidation of the methanol derivative.

  • Precursor: Dissolve 1.0 eq of (1H-imidazol-2-yl)(pyridin-2-yl)methanol in dry dichloromethane (DCM).

  • Oxidant: Add 5.0 eq of activated Manganese Dioxide (MnO₂).

  • Reaction: Reflux at 40°C for 12–24 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM). The product spot will be less polar (higher Rf) than the alcohol.

  • Workup: Filter through a Celite pad to remove MnO₂. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane to yield off-white/yellowish crystals.

4.2 Computational Setup (Gaussian Input Example)

To reproduce the predicted values, use the following route section:

opt freq b3lyp/6-311++g(d,p) scrf=(solvent=dmso)

Part 5: References
  • PubChem. (2025).[2][3] 2-(1H-imidazole-2-carbonyl)pyridine (Compound).[4] National Library of Medicine. [Link]

  • RSC Advances. (2015). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. (Contextual reference for pyridyl-imidazole synthesis and DFT methodology). [Link]

  • European Journal of Medicinal Chemistry. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine derivatives. (Reference for biological activity and imidazole-pyridine scaffolding). [Link]

  • MDPI Molecules. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (Methodological reference for comparing imidazole IR/NMR data with DFT). [Link]

  • PubChemLite. (2025).[2][3][5] 1H-imidazol-2-yl(pyridin-2-yl)methanol (Precursor Data). University of Luxembourg.[4][6] [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 2-(1H-imidazole-2-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of heterocyclic compounds is of paramount importance. Among these, 2-(1H-imidazole-2-carbonyl)pyridine, a key structural motif in various bioactive molecules, presents a synthetic challenge where reproducibility is critical. This guide provides an in-depth, comparative analysis of established protocols for its synthesis, moving beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring a self-validating and robust synthetic strategy.

Introduction: The Significance of 2-(1H-imidazole-2-carbonyl)pyridine and the Quest for Reproducibility

2-(1H-imidazole-2-carbonyl)pyridine and its derivatives are significant in medicinal chemistry due to their wide range of biological activities. The quest for reliable and reproducible synthetic routes is driven by the need for consistent production of this key intermediate for research and development. This guide will dissect the two primary stages of its synthesis: the formation of the 2-(1H-imidazol-2-yl)pyridine precursor and its subsequent oxidation to the target carbonyl compound. We will explore the nuances of each step, focusing on factors that influence yield, purity, and, most importantly, reproducibility.

Synthesis of the Precursor: 2-(1H-imidazol-2-yl)pyridine via the Radziszewski Reaction

The most common and historically significant method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction, first described by Bronisław Leonard Radziszewski in 1882.[1] This multi-component reaction offers an atom-economical approach to the imidazole core.

The Underlying Chemistry: A Condensation Cascade

The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (pyridine-2-carboxaldehyde), and a source of ammonia (ammonium hydroxide).[2][3] The proposed mechanism, while not definitively proven, is thought to proceed through the initial formation of a diimine from the reaction of glyoxal with two equivalents of ammonia. This diimine then condenses with the aldehyde to form the imidazole ring after dehydration.[2]

graph Radziszewski_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Reactants Glyoxal [label="Glyoxal"]; Ammonia1 [label="2 NH₃"]; Pyridine_2_carboxaldehyde [label="Pyridine-2-carboxaldehyde"];

// Intermediates Diimine [label="Diimine Intermediate"]; Condensation_Adduct [label="Condensation Adduct"]; Precursor [label="2-(1H-imidazol-2-yl)pyridine"];

// Arrows Glyoxal -> Diimine [label="+ 2 NH₃"]; Ammonia1 -> Diimine; Pyridine_2_carboxaldehyde -> Condensation_Adduct; Diimine -> Condensation_Adduct [label="+ Pyridine-2-carboxaldehyde"]; Condensation_Adduct -> Precursor [label="- 2 H₂O"]; }

Caption: Proposed reaction pathway for the Radziszewski synthesis of 2-(1H-imidazol-2-yl)pyridine.
Experimental Protocol: Radziszewski Synthesis

A detailed protocol for the synthesis of 2-(1H-imidazol-2-yl)pyridine is adapted from studies on the Radziszewski reaction.[4]

Materials:

  • Pyridine-2-carboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (concentrated)

  • Ethanol

  • Ethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine a solution of pyridine-2-carboxaldehyde in ethanol with a 40% aqueous solution of glyoxal.

  • Slowly add concentrated ammonium hydroxide to the cooled and stirring mixture.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution multiple times with ethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent like ethyl acetate, although this may impact the final yield.[4]

Reproducibility and Challenges

The Radziszewski synthesis, while straightforward, is known for its variable yields, a key challenge to its reproducibility.[5] Several factors can influence the outcome:

  • Reaction Time: Optimization of the reaction time is crucial. While some reports suggest 5 hours, others have found that shorter times (e.g., 2 hours) can be sufficient, as monitored by the disappearance of the aldehyde via TLC.[4]

  • Purity of Reagents: The purity of the starting materials, particularly the glyoxal and pyridine-2-carboxaldehyde, is critical to minimize side reactions.

  • Temperature Control: Maintaining a low temperature during the initial addition of reagents helps to control the exothermic reaction and prevent the formation of byproducts.

  • Purification: The choice of purification method can significantly affect the isolated yield. While distillation under high vacuum has been reported to give high yields (75%), recrystallization may lead to a lower recovery of the pure product.[4]

The Oxidation Step: From Precursor to Final Product

The conversion of 2-(1H-imidazol-2-yl)pyridine to 2-(1H-imidazole-2-carbonyl)pyridine involves the oxidation of the C-H bond at the 2-position of the imidazole ring, which is analogous to a benzylic oxidation. Several oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) and manganese dioxide (MnO₂) being the most common.

Method 1: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent capable of oxidizing a wide range of organic compounds.[6]

The Underlying Chemistry: A Strong Oxidant at Work

The oxidation of a benzylic C-H bond by KMnO₄ is a robust transformation. The reaction mechanism is complex but is thought to involve the initial abstraction of a hydrogen atom from the benzylic position by the permanganate ion, leading to a radical intermediate.[4] Subsequent steps lead to the formation of the corresponding carboxylic acid, or in this case, a ketone, as the carbon is already part of a ring system. The reaction is typically carried out under basic or neutral conditions, followed by an acidic workup.

graph KMnO4_Oxidation { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Reactants Precursor [label="2-(1H-imidazol-2-yl)pyridine"]; KMnO4 [label="KMnO₄"];

// Intermediates Radical_Intermediate [label="Radical Intermediate"]; Manganate_Ester [label="Manganate Ester"]; Product [label="2-(1H-imidazole-2-carbonyl)pyridine"];

// Arrows Precursor -> Radical_Intermediate [label="+ KMnO₄"]; KMnO4 -> Radical_Intermediate; Radical_Intermediate -> Manganate_Ester; Manganate_Ester -> Product [label="- MnO₂"]; }

Caption: Simplified proposed pathway for the KMnO₄ oxidation of 2-(1H-imidazol-2-yl)pyridine.

Experimental Protocol: KMnO₄ Oxidation (Proposed)

A general protocol for the oxidation of a benzylic-like C-H bond can be adapted for this specific transformation.

Materials:

  • 2-(1H-imidazol-2-yl)pyridine

  • Potassium permanganate (KMnO₄)

  • Acetone or a suitable solvent

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(1H-imidazol-2-yl)pyridine in a suitable solvent such as acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of potassium permanganate in water to the stirring solution. The reaction is often exothermic, and the temperature should be monitored and controlled.

  • Stir the reaction mixture at room temperature or with gentle heating until the purple color of the permanganate disappears, indicating its consumption. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench the excess KMnO₄ by adding a solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with dilute sulfuric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Reproducibility and Challenges:

  • Stoichiometry: The amount of KMnO₄ used is critical. An excess can lead to over-oxidation and degradation of the product, while an insufficient amount will result in incomplete conversion.

  • Temperature Control: The reaction can be highly exothermic. Careful control of the temperature is necessary to avoid side reactions.

  • Work-up: The work-up procedure to remove the manganese dioxide byproduct can be cumbersome. The use of a reducing agent like sodium bisulfite is essential for a clean work-up.

Method 2: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a milder and more selective oxidizing agent, often used for the oxidation of allylic and benzylic alcohols to aldehydes and ketones.[7] It can also be used to oxidize activated C-H bonds.

The Underlying Chemistry: A Heterogeneous Surface Reaction

The oxidation with MnO₂ is a heterogeneous reaction that is believed to occur on the surface of the solid reagent.[8] The mechanism is thought to involve a radical pathway. The activity of MnO₂ can vary significantly depending on its method of preparation, which is a major factor affecting the reproducibility of this reaction.

graph MnO2_Oxidation { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Reactants Precursor [label="2-(1H-imidazol-2-yl)pyridine"]; MnO2 [label="MnO₂ (activated)"];

// Intermediates Surface_Adsorbed_Complex [label="Surface Adsorbed Complex"]; Radical_Intermediate [label="Radical Intermediate"]; Product [label="2-(1H-imidazole-2-carbonyl)pyridine"];

// Arrows Precursor -> Surface_Adsorbed_Complex [label="Adsorption"]; MnO2 -> Surface_Adsorbed_Complex; Surface_Adsorbed_Complex -> Radical_Intermediate [label="H abstraction"]; Radical_Intermediate -> Product [label="Further oxidation"]; }

Caption: Conceptual representation of the heterogeneous oxidation of 2-(1H-imidazol-2-yl)pyridine with MnO₂.

Experimental Protocol: MnO₂ Oxidation (Proposed)

A general protocol for the oxidation of an activated C-H bond using activated MnO₂ is as follows.

Materials:

  • 2-(1H-imidazol-2-yl)pyridine

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Celite® or another filter aid

Procedure:

  • To a solution of 2-(1H-imidazol-2-yl)pyridine in a suitable solvent like dichloromethane, add a large excess of activated manganese dioxide (typically 5-10 equivalents).

  • Stir the heterogeneous mixture vigorously at room temperature or with gentle reflux. The reaction progress should be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.

  • Wash the filter cake thoroughly with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Reproducibility and Challenges:

  • Activity of MnO₂: The success and reproducibility of this reaction are highly dependent on the activity of the manganese dioxide used. Commercially available "activated" MnO₂ is often preferred, but its activity can vary between batches. For highly reproducible results, preparing fresh activated MnO₂ is recommended.

  • Stoichiometry: A large excess of MnO₂ is typically required to drive the reaction to completion, which can make the process less atom-economical and the work-up more challenging.

  • Reaction Time: Reaction times can be long, and the reaction may require heating to proceed at a reasonable rate.

Comparative Analysis of Synthesis Protocols

ParameterRadziszewski Synthesis (Precursor)KMnO₄ OxidationMnO₂ Oxidation
Principle Multi-component condensationStrong, homogeneous oxidationMild, heterogeneous oxidation
Key Reagents Pyridine-2-carboxaldehyde, Glyoxal, NH₄OHPotassium permanganateActivated manganese dioxide
Typical Yield 37-75% (highly variable)[4]Moderate to good (expected)Variable, depends on MnO₂ activity
Reaction Time 2-24 hours[4]Typically a few hoursCan be lengthy (several hours to days)
Reproducibility Moderate; sensitive to conditionsGood, with careful controlPoor; highly dependent on MnO₂ quality
Advantages Atom-economical, one-pot for precursorCost-effective, powerful oxidantMild conditions, selective
Disadvantages Variable yields, potential side reactionsHarsh conditions, difficult work-upLarge excess of reagent needed, variable activity
Safety Standard laboratory precautionsStrong oxidant, handle with careDust inhalation hazard

Conclusion and Recommendations

The synthesis of 2-(1H-imidazole-2-carbonyl)pyridine is a two-stage process, each with its own set of challenges and considerations for reproducibility.

For the synthesis of the 2-(1H-imidazol-2-yl)pyridine precursor, the Radziszewski reaction remains a viable and atom-economical choice. However, for reproducible results, it is imperative to carefully control reaction parameters such as time and temperature, and to use high-purity starting materials. Researchers should be prepared to optimize the reaction conditions for their specific setup.

For the subsequent oxidation step , the choice between KMnO₄ and MnO₂ depends on the desired balance between reactivity, selectivity, and reproducibility.

  • Potassium permanganate (KMnO₄) offers a more forceful and potentially more reproducible oxidation, provided that the reaction conditions are meticulously controlled. It is a good option when a robust and cost-effective method is required, and the potential for over-oxidation can be managed.

  • Manganese dioxide (MnO₂) provides a milder alternative, which can be advantageous if the substrate is sensitive to harsh conditions. However, the significant variability in the reactivity of MnO₂ poses a major challenge to reproducibility. For consistent results, it is highly recommended to either use a consistently sourced, high-quality activated MnO₂ or to prepare it fresh using a standardized procedure.

Ultimately, for a research or drug development setting where reproducibility is paramount, a carefully optimized and standardized protocol using KMnO₄ with stringent control over stoichiometry and temperature may offer a more reliable path to 2-(1H-imidazole-2-carbonyl)pyridine. However, if milder conditions are essential, the challenges associated with MnO₂ must be addressed through rigorous reagent qualification and process control.

References

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"comparative analysis of the stability of 2-(1H-imidazole-2-carbonyl)pyridine analogues"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability of 2-(1H-imidazole-2-carbonyl)pyridine Analogues

Introduction: The Critical Role of Stability in Drug Development

The 2-(1H-imidazole-2-carbonyl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including as kinase inhibitors for anti-cancer agents.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. Stability testing is a cornerstone of drug development, providing crucial data on how a drug substance's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[3][4] This information is fundamental for determining a drug's shelf-life, storage conditions, and ensuring its safety and efficacy.[5]

This guide offers a comprehensive comparative analysis of the stability of 2-(1H-imidazole-2-carbonyl)pyridine analogues. As a Senior Application Scientist, my objective is to provide not just data, but a mechanistic understanding of the degradation pathways and structure-stability relationships (SSRs) that govern the resilience of these molecules. We will explore the inherent stabilities of the core imidazole and pyridine heterocycles, the lability of the central ketone linker, and how various structural modifications can be rationally designed to enhance molecular robustness.

The Core Scaffold: An Analysis of Inherent Stability

The stability of the parent scaffold is dictated by the individual characteristics of its components: the imidazole ring, the pyridine ring, and the interconnecting carbonyl group.

  • Imidazole Moiety : The imidazole ring is an aromatic heterocycle. Its aromaticity lends it a degree of stability.[6][7] However, it is also susceptible to specific degradation pathways, including oxidation and photodegradation.[8] The N-H proton is acidic, and its presence is crucial for certain biological interactions, but it also presents a potential site for undesired reactions.

  • Pyridine Moiety : Pyridine is a weakly basic, aromatic heterocycle.[9] Its photochemistry can be complex, potentially leading to photoisomerization.[10][11] The nitrogen atom influences the electron density of the ring, making it susceptible to different types of reactions compared to a simple benzene ring.

  • Carbonyl Linker : The ketone group is a primary site of potential chemical instability. It is susceptible to nucleophilic attack, particularly hydrolysis, which would lead to the cleavage of the molecule into its constituent imidazole and pyridine fragments.

Comparative Stability Analysis of Analogues

For this guide, we will compare the hypothetical stability of three classes of analogues based on their substitution patterns. The data presented is illustrative, based on established principles of physical organic chemistry, and intended to guide the design of stability studies.

  • Analogue A : Parent Compound - 2-(1H-imidazole-2-carbonyl)pyridine

  • Analogue B : Electron-Withdrawing Group (EWG) Substituted - e.g., 2-(1H-imidazole-2-carbonyl)-5-nitropyridine

  • Analogue C : Electron-Donating Group (EDG) Substituted - e.g., 2-(1H-imidazole-2-carbonyl)-5-methoxypyridine

  • Analogue D : Imidazole N-Alkylated - e.g., 2-(1-methyl-1H-imidazole-2-carbonyl)pyridine

Hydrolytic Stability

Hydrolysis, the cleavage of a chemical bond by water, is a primary degradation pathway for many pharmaceuticals. For this scaffold, the most probable site of hydrolysis is the carbonyl linker. The rate of hydrolysis is highly dependent on pH.[12][13]

Table 1: Predicted Hydrolytic Degradation of Analogues after 24h

Analogue% Degradation (pH 2.0, 60°C)% Degradation (pH 7.4, 60°C)% Degradation (pH 12.0, 60°C)Rationale
A (Parent) 15%< 2%25%Baseline susceptibility to acid and base-catalyzed hydrolysis.
B (EWG) 18%< 2%35%The EWG makes the pyridine ring more electron-deficient, increasing the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack, especially under basic conditions.
C (EDG) 10%< 2%18%The EDG donates electron density to the ring system, reducing the electrophilicity of the carbonyl carbon and thus slowing the rate of nucleophilic attack.
D (N-Alkyl) 15%< 2%25%N-alkylation has a minimal electronic effect on the carbonyl but can influence solubility and crystal packing, which may have secondary effects on stability. It primarily prevents N-degradation pathways.
Photostability

Photostability testing is a critical component of stress testing, as outlined by ICH guidelines.[14] Both imidazole and pyridine rings are known to be photosensitive.[8][15]

Table 2: Predicted Photodegradation of Analogues

Analogue% Degradation (Solid State, ICH Q1B)% Degradation (Solution, ICH Q1B)Rationale
A (Parent) 4%12%The aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including isomerization or reaction with oxygen to form reactive oxygen species (ROS).[8]
B (EWG) 6%18%Nitro groups are known chromophores and can increase light absorption, potentially accelerating photodegradation pathways.
C (EDG) 3%10%EDGs like methoxy groups can sometimes have a photoprotective effect, although complex mechanisms can also lead to degradation.
D (N-Alkyl) 4%12%Similar to the parent compound, as the primary chromophores (imidazole and pyridine rings) remain unchanged.
Thermal Stability

Thermal degradation involves the decomposition of a drug substance at elevated temperatures.[16] This is often assessed in the solid state to understand the intrinsic stability of the crystal lattice.

Table 3: Predicted Thermal Degradation of Analogues

AnalogueOnset of Decomposition (TGA, °C)Rationale
A (Parent) ~220°CBaseline stability based on the melting point and bond energies of the scaffold.
B (EWG) ~210°CNitro groups can lower the thermal stability of organic compounds.
C (EDG) ~225°CSubstituents can influence crystal packing and intermolecular forces, potentially leading to a slight increase in thermal stability.
D (N-Alkyl) ~215°CThe removal of the N-H hydrogen bond can disrupt crystal packing, potentially lowering the overall thermal stability compared to the parent.

Experimental Methodologies

To empirically determine the stability profiles discussed above, a forced degradation or stress testing study is essential.[3] This involves subjecting the compound to conditions more severe than accelerated stability testing to identify degradation products and pathways.[4]

Protocol: Forced Degradation Study
  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of the analogue in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for up to 24 hours. If no degradation is seen, repeat with 1 M HCl.[3] At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a working concentration (e.g., 100 µg/mL) with mobile phase.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for up to 8 hours.[3] At specified time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a working concentration.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours.[3] At specified time points, withdraw an aliquot and dilute to a working concentration.

  • Thermal Degradation (Solid) : Place a known quantity of the solid compound in an oven at 80°C for 48 hours.[3] At the end of the study, dissolve the sample in a suitable solvent to prepare a working concentration solution.

  • Photostability : Expose the solid compound and a solution (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.[3][14]

  • Analysis : Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid) with UV or MS detection. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent peak.[3]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1. Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Stock->Acid 2. Apply Stress Base Basic (0.1M NaOH, 60°C) Stock->Base 2. Apply Stress Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative 2. Apply Stress Thermal Thermal (Solid) (80°C) Stock->Thermal 2. Apply Stress Photo Photolytic (ICH Q1B) Stock->Photo 2. Apply Stress HPLC 3. HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Report 4. Report & Pathway ID HPLC->Report Hydrolysis_Pathway cluster_products Degradation Products Parent 2-(1H-imidazole-2-carbonyl)pyridine Picolinic Picolinic Acid Derivative Parent->Picolinic Hydrolysis (H⁺ or OH⁻) Imidazole 2-Aminoimidazole Derivative Parent->Imidazole

Caption: Primary hydrolytic degradation pathway.

Structure-Stability Relationships (SSR) and Rational Design

The insights gained from comparative stability studies allow us to formulate key structure-stability relationships to guide future drug design:

  • Steric Hindrance : Introducing bulky groups near the carbonyl linker can sterically shield it from attack by water or hydroxide ions, thereby improving hydrolytic stability.

  • Electronic Effects : As demonstrated, electron-donating groups on the pyridine ring can decrease the electrophilicity of the carbonyl carbon and enhance hydrolytic stability. Conversely, strong electron-withdrawing groups may decrease stability.

  • Bioisosteric Replacement : If the carbonyl linker proves to be an insurmountable liability, replacing it with a more stable bioisostere (e.g., an oxadiazole, triazole, or a methylene ether) could be a viable strategy, provided the biological activity is retained.

  • N-Substitution : Alkylating the imidazole nitrogen (Analogue D) can prevent degradation pathways involving this specific nitrogen atom and can also be used to modulate physical properties like solubility and crystal packing, which indirectly influence stability.

Conclusion

The stability of 2-(1H-imidazole-2-carbonyl)pyridine analogues is a multifaceted issue governed by the interplay of the inherent properties of the imidazole and pyridine rings and the reactivity of the central carbonyl linker. A systematic approach using forced degradation studies is essential to elucidate degradation pathways and identify liabilities. The structure-stability relationships derived from these studies are invaluable, enabling medicinal chemists to rationally design next-generation analogues with improved chemical robustness, thereby increasing the probability of advancing a promising compound through the development pipeline.

References

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A Researcher's Guide to Validating the Mechanism of Action for Biologically Active 2-(1H-imidazole-2-carbonyl)pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(1H-imidazole-2-carbonyl)pyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating significant potential as therapeutic agents, particularly in oncology.[1][2] Compounds incorporating this heterocyclic system have been investigated for a range of activities, including the inhibition of critical signaling proteins like BRAF kinase and cyclin-dependent kinase 9 (CDK9).[3] However, a promising result in a phenotypic screen—such as observing cancer cell death—is merely the prologue. The true scientific narrative begins with elucidating the compound's mechanism of action (MoA). A validated MoA is fundamental for lead optimization, predicting potential side effects, and protecting valuable intellectual property.[4]

This guide provides a comparative framework for researchers aiming to validate the MoA of novel 2-(1H-imidazole-2-carbonyl)pyridine compounds. We will dissect and compare established methodologies for target deconvolution, offer a detailed protocol for a cornerstone technique, and emphasize the principles of scientific rigor required for trustworthy, reproducible results.

The Strategic Landscape of Target Deconvolution

Identifying the specific molecular target of a bioactive compound, a process known as target deconvolution, is often the most challenging step following a phenotypic screen.[5][6] The choice of methodology is critical and depends on factors such as available resources, the nature of the compound, and the biological question at hand. Broadly, these techniques can be categorized into direct and indirect methods.

Direct methods aim to physically identify the binding partner(s) of the compound. They rely on a direct interaction between the small molecule and its protein target.

Indirect methods infer the target or pathway by observing the downstream cellular consequences of compound treatment, such as changes in gene expression or protein abundance.

The following table compares several leading target deconvolution strategies:

Methodology Principle Advantages Disadvantages Primary Application
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[6]Robust and widely used; directly identifies binding partners.Requires chemical modification of the compound, which may alter its binding activity; can generate false positives from non-specific binding.Gold-standard for identifying direct binding partners when a suitable linker can be attached to the compound.
Expression Cloning (e.g., Phage Display) A library of proteins is expressed on the surface of phage particles, which are then screened for binding to the immobilized compound.[5][6]Does not require cell lysates; can screen vast protein libraries.In vitro method may not reflect cellular context; can be technically complex.Identifying targets for compounds that bind with high affinity, especially extracellular or secreted proteins.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins in response to compound binding. Target proteins are stabilized and remain soluble at higher temperatures.[7]Label-free (no compound modification needed); can confirm target engagement in intact cells and tissues.Requires specific antibodies for each candidate or advanced mass spectrometry (proteome-wide CETSA); less sensitive for weak binders.Confirming direct target engagement in a physiological context.
Transcriptomics (RNA-Seq) Compares the global gene expression profiles of treated versus untreated cells to identify perturbed signaling pathways.[8]Provides a global view of cellular response; can reveal unexpected off-target effects.Indirect method—does not identify the primary target directly; can be difficult to distinguish primary from secondary effects.Generating hypotheses about the pathways affected by the compound.
Chemical Proteomics Utilizes small molecule probes to directly map compound-protein interactions within a complex proteome.[6]Identifies targets in their native environment; can be used for activity-based profiling (ABPP).Often requires specialized chemical probes (e.g., with photoaffinity labels).[7]Profiling enzyme families (e.g., kinases, proteases) or identifying targets in complex biological samples.

Visualizing the Path to a Validated Target

A systematic approach is essential for navigating the complexities of MoA validation. The workflow begins with a bioactive hit from a phenotypic screen and proceeds through layers of experimentation to confirm the molecular target and its relevance to the observed phenotype.

cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Target Validation phenotypic_hit Phenotypic Hit (e.g., Anti-proliferative Activity) indirect_methods Indirect Target ID (RNA-Seq, Proteomics) phenotypic_hit->indirect_methods Global Cellular Response pathway_analysis Pathway Analysis & Hypothesis Generation indirect_methods->pathway_analysis Data Interpretation direct_methods Direct Target ID (Affinity Chromatography, Phage Display, etc.) pathway_analysis->direct_methods Informs Direct Screen hit_list List of Putative Binding Partners direct_methods->hit_list Identifies Binders orthogonal_validation Orthogonal Validation (CETSA, Enzyme Assays) hit_list->orthogonal_validation Confirms Engagement genetic_validation Genetic Validation (CRISPR/siRNA Knockdown) orthogonal_validation->genetic_validation Links Target to Phenotype validated_target Validated Target genetic_validation->validated_target cluster_0 Incubation cluster_1 Mass Spectrometry compound Biotinylated Compound lysate Cell Lysate (Target Proteins) compound->lysate Binding beads Streptavidin Beads lysate->beads Capture wash Wash Steps (Remove Non-specific Binders) beads->wash elution Elution (Release Bound Proteins) wash->elution ms_prep Sample Prep (Digestion) elution->ms_prep lcms LC-MS/MS Analysis ms_prep->lcms data_analysis Data Analysis (Protein ID & Quantification) lcms->data_analysis RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (Putative Target) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2-(1H-imidazole-2-carbonyl) pyridine Compound Compound->BRAF Inhibition

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.